Ganomycin I
Description
(2S)-2-(2,5-dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one has been reported in Ganoderma colossus with data available.
HIV Protease Inhibitor from the Vietnamese mushroom Ganoderma colossum, structure in first source
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S)-2-(2,5-dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one |
InChI |
InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3/t20-/m0/s1 |
InChI Key |
PXLVYLVZICPHKW-FQEVSTJZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ganomycin I: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganomycin I, a meroterpenoid isolated from Ganoderma species, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its inhibitory effects on key enzymes and its role in cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Core Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily acting as an inhibitor of several key enzymes and modulating critical signaling cascades. Its principal modes of action include:
-
Anti-Osteoclastogenesis: Inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation.
-
Enzyme Inhibition:
-
α-Glucosidase Inhibition
-
HMG-CoA Reductase Inhibition
-
HIV-1 Protease Inhibition
-
Anti-Osteoclastogenesis
This compound has been shown to potently inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. Excessive osteoclast activity is implicated in various bone diseases, including osteoporosis.
Signaling Pathway
This compound exerts its anti-osteoclastogenic effects by targeting the RANKL-induced signaling cascade in osteoclast precursors. Upon binding of RANKL to its receptor RANK, a signaling cascade is initiated, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38. These kinases, in turn, activate transcription factors like c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. This compound intervenes in this pathway by inhibiting the phosphorylation of ERK, JNK, and p38, thereby preventing their activation. This leads to the downstream suppression of c-Fos and NFATc1 expression, ultimately blocking the differentiation of osteoclast precursors into mature osteoclasts and reducing the expression of osteoclast-specific marker genes.[1][2]
Quantitative Data: Inhibition of Osteoclastogenesis
| Parameter | Method | Cell Line | Treatment | Result | Reference |
| Osteoclast Differentiation | TRAP Staining | BMMs & RAW264.7 | This compound (dose-dependent) | Significant decrease in the number of osteoclasts | [1][2] |
| Bone Resorption | Pit Formation Assay | BMMs | This compound (dose-dependent) | Inhibition of bone resorption | [1] |
| Gene Expression | RT-qPCR & Western Blot | BMMs | This compound | Decreased expression of c-Src, CtsK, TRAP, MMP-9, OSCAR, and DC-STAMP | |
| Protein Phosphorylation | Western Blot | RAW264.7 | This compound | Inhibition of RANKL-induced phosphorylation of ERK, JNK, and p38 | |
| Transcription Factor Expression | Western Blot | RAW264.7 | This compound | Suppression of RANKL-induced expression of c-Fos and NFATc1 |
Experimental Protocols
-
Cell Lines: Murine bone marrow-derived macrophages (BMMs) and RAW264.7 macrophage cells are used as osteoclast precursors.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., α-MEM or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Differentiation: Osteoclast differentiation is induced by treating the cells with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50 ng/mL.
-
This compound Treatment: Cells are co-treated with various concentrations of this compound to assess its inhibitory effects.
-
Cell Lysis: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, as well as c-Fos and NFATc1.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes implicated in various diseases.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. This compound has demonstrated significant inhibitory activity against this enzyme.
HMG-CoA Reductase Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its inhibition is a primary strategy for managing hypercholesterolemia. This compound has been shown to inhibit HMG-CoA reductase activity.
HIV-1 Protease Inhibition
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. This compound has been identified as an inhibitor of this viral enzyme.
Quantitative Data: Enzyme Inhibition
| Enzyme | This compound IC50 | Positive Control | Reference |
| HIV-1 Protease | 7.5 µg/mL | - | |
| α-Glucosidase | Potent noncompetitive inhibitor | Atorvastatin (for HMG-CoA reductase) | |
| HMG-CoA Reductase | Stronger than Atorvastatin | Atorvastatin |
Experimental Protocols
-
Reaction Mixture: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Inhibitor Incubation: Add various concentrations of this compound to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm to determine the enzyme activity. The percentage of inhibition is calculated relative to a control without the inhibitor.
-
Reaction Mixture: Prepare a reaction mixture containing HMG-CoA reductase, NADPH, and the substrate HMG-CoA in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, to determine the enzyme activity.
-
Calculation: Calculate the percentage of inhibition by comparing the rate of NADPH consumption in the presence and absence of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing HIV-1 protease and a FRET-based substrate in a suitable assay buffer. The substrate is typically a peptide with a fluorescent donor and a quencher molecule on opposite ends of a cleavage site.
-
Inhibitor Addition: Add various concentrations of this compound to the mixture.
-
Measurement: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. In the presence of this compound, cleavage is inhibited, and the fluorescence signal is quenched. Monitor the fluorescence intensity to determine the inhibitory activity.
References
Ganomycin I: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganomycin I is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, isolated from fungi of the Ganoderma genus. These fungi, particularly Ganoderma lucidum, have a long history of use in traditional medicine, especially in Asia. Modern scientific investigation has sought to identify the specific bioactive compounds responsible for their therapeutic effects. This compound has emerged as a compound of interest, demonstrating a range of biological activities that suggest its potential for development as a therapeutic agent. This technical guide provides a detailed overview of the known biological activity spectrum of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Antiviral Activity
This compound has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).
Quantitative Antiviral Data
The primary antiviral activity reported for this compound is the inhibition of HIV-1 protease, a critical enzyme for viral replication.
| Compound | Target | Activity Type | Value | Reference |
| This compound | HIV-1 Protease | IC50 | 7.5 µg/mL | [Not explicitly cited] |
Mechanism of Action
This compound acts as a competitive inhibitor of HIV-1 protease. By binding to the active site of the enzyme, it prevents the protease from cleaving the Gag-Pol polyproteins into mature, functional viral proteins. This disruption of the viral life cycle results in the production of non-infectious virions.
Experimental Protocol: HIV-1 Protease Inhibition Assay
A generalized protocol for determining the in vitro inhibition of HIV-1 protease is as follows:
-
Reagents and Materials :
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Ritonavir)
-
96-well microtiter plates
-
Fluorescence plate reader
-
-
Procedure :
-
A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, a known concentration of recombinant HIV-1 protease, and varying concentrations of this compound or the control inhibitor.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The percentage of inhibition is calculated for each concentration of this compound by comparing the fluorescence in the presence of the inhibitor to that of the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of HIV-1 Protease Inhibition
Caption: Mechanism of HIV-1 protease inhibition by this compound.
Antibacterial and Antifungal Activity
While specific data for this compound is limited, studies on closely related compounds, Ganomycin A and B, provide insights into its potential antimicrobial spectrum.
Quantitative Antimicrobial Data for Ganomycin A and B
| Compound | Organism | Activity Type | Value (µg/mL) | Reference |
| Ganomycin A & B | Micrococcus flavus | MIC | 2.5 | [1] |
| Ganomycin A & B | Gram-positive bacteria | MIC | 2.5 - 25 | [1] |
It has also been noted that Candida albicans and Candida maltosa were resistant to Ganomycins A and B.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is used to determine the MIC of an antimicrobial agent.
-
Reagents and Materials :
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Sterile 96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
-
Procedure :
-
A serial two-fold dilution of this compound is prepared in the broth medium across the wells of a 96-well plate.
-
Each well is then inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism with no inhibitor) and a negative control (broth medium only).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer and Immunomodulatory Activity
This compound has demonstrated significant effects on pathways related to both cancer cell survival and the immune response, particularly in the context of bone cell regulation.
Anti-osteoclastogenesis Activity
Osteoclasts are cells responsible for bone resorption. Their overactivity is implicated in various bone diseases and is also a critical factor in the development of bone metastases in several cancers. This compound has been shown to inhibit the formation and function of osteoclasts.[2]
Mechanism of Action:
This compound attenuates osteoclastogenesis by suppressing the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)-mediated signaling cascade.[2] Specifically, it inhibits the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs) - ERK, JNK, and p38.[2] This, in turn, leads to the downregulation of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are essential for osteoclast differentiation.[2]
Experimental Protocols:
-
Cell Viability Assay (MTT Assay):
-
Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified period (e.g., 24-48 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to an untreated control.
-
-
Osteoclast Differentiation Assay:
-
BMMs are cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) and RANKL to induce differentiation into osteoclasts.
-
Cells are simultaneously treated with different concentrations of this compound.
-
After several days of culture, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
TRAP-positive multinucleated cells are counted to quantify the extent of osteoclast formation.
-
-
Western Blot Analysis for MAPK Phosphorylation:
-
Cells are pre-treated with this compound for a short period (e.g., 1 hour).
-
The cells are then stimulated with RANKL for a time known to induce peak MAPK phosphorylation (e.g., 15-30 minutes).
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
-
Signaling Pathway of this compound in Osteoclastogenesis
Caption: this compound inhibits RANKL-induced osteoclastogenesis via the MAPK pathway.
Direct Anticancer Effects
While specific IC50 values for this compound against various cancer cell lines are not widely reported, preliminary studies suggest direct anticancer activity. In vivo studies have shown that oral administration of this compound can inhibit tumor growth. Furthermore, it has been observed to induce autophagy and apoptosis in human lung adenocarcinoma (A549) cells, particularly in combination with cisplatin.
Potential Mechanism of Action in Cancer:
Based on its known inhibitory effects on the MAPK pathway in osteoclasts, it is plausible that this compound exerts its anticancer effects through a similar mechanism. The MAPK signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting the phosphorylation of ERK, JNK, and p38 in cancer cells, this compound could potentially halt the cell cycle, induce apoptosis, and prevent tumor progression.
Proposed Anticancer Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anticancer activity.
Conclusion
This compound, a meroterpenoid isolated from Ganoderma species, exhibits a promising spectrum of biological activities. Its antiviral properties are quantified by its inhibitory action against HIV-1 protease. The compound's potent anti-osteoclastogenic effects are well-documented, with a clear mechanism involving the suppression of the MAPK signaling pathway. While direct quantitative data on its antibacterial, antifungal, and anticancer activities are still emerging, preliminary findings and the activities of closely related compounds suggest significant potential. The induction of apoptosis and autophagy in cancer cells, coupled with its known inhibition of the MAPK pathway, positions this compound as a compelling candidate for further investigation in oncology. Future research should focus on obtaining comprehensive quantitative data (MICs and IC50s) across a wider range of microbial and cancer cell lines, as well as further elucidating its molecular mechanisms of action to fully realize its therapeutic potential.
References
isolation and purification of Ganomycin I from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Ganomycin I, a bioactive meroterpenoid derived from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant interest for its therapeutic potential, notably its anti-osteoclastogenic effects.[1] This document outlines a representative experimental workflow, summarizes key quantitative data, and illustrates the compound's known mechanism of action on cellular signaling pathways.
Overview of this compound
This compound is a farnesyl hydroquinone (B1673460) derivative belonging to the meroterpenoid class of natural products.[1] These compounds are of hybrid biosynthetic origin, partially derived from the terpenoid pathway.[1] Isolated from a Vietnamese strain of Ganoderma lucidum, this compound has been identified as a potent inhibitor of osteoclast formation, suggesting its potential application in the treatment of bone-related diseases such as osteoporosis.[1][2]
Experimental Protocols: Isolation and Purification
While a definitive, detailed protocol for this compound is not widely published, the following methodology is a representative procedure for the isolation of farnesyl hydroquinones (the class to which this compound belongs) from Ganoderma species. This protocol is adapted from established methods for isolating similar compounds, such as Ganomycins A, B, and K, from Ganoderma pfeifferi.[3]
Stage 1: Extraction
-
Preparation of Fungal Material : Begin with air-dried and powdered fruiting bodies of Ganoderma lucidum.
-
Soxhlet Extraction :
-
Place 288 g of the powdered fungal material into a Soxhlet extractor.
-
Extract with dichloromethane (B109758) (CH₂Cl₂) for approximately 18 hours.[3]
-
Concentrate the resulting solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Stage 2: Chromatographic Fractionation
-
Initial Cleanup (Sephadex LH-20) :
-
Prepare a Sephadex LH-20 column (e.g., 3 x 35 cm).
-
Dissolve the crude extract (e.g., 8.5 g) in a minimal amount of the mobile phase.
-
Apply the dissolved extract to the column.
-
Elute with an isocratic mobile phase of n-hexane-dichloromethane (2:7 v/v) to remove non-polar impurities like fats and sterols.[3]
-
After the initial elution, wash the column with methanol (B129727) (MeOH) to elute the more polar fraction containing the desired meroterpenoids.[3]
-
-
Secondary Fractionation (Sephadex LH-20) :
-
Concentrate the methanol fraction from the previous step.
-
Apply this concentrated fraction to a second Sephadex LH-20 column (e.g., 2 x 35 cm).
-
Elute with a mobile phase of methanol-water (2:1 v/v).[3]
-
Collect fractions (e.g., 10-15 mL each) and monitor using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light at 254 nm and a vanillin-sulfuric acid stain).
-
Pool fractions that show similar TLC profiles indicative of meroterpenoids.
-
Stage 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Preparative RP-HPLC :
-
Further purify the pooled, enriched fractions using preparative reversed-phase (RP-C18) HPLC.
-
Column : A preparative RP-C18 column (e.g., 250 x 21.2 mm, 5 µm).[4][5]
-
Mobile Phase : A gradient elution is typically employed. For example, a linear gradient of methanol (MeOH) in water (H₂O), both containing 0.1% formic acid to improve peak shape, from 50% MeOH to 100% MeOH over 40 minutes.
-
Flow Rate : A typical flow rate for a preparative column is 5-10 mL/min.
-
Detection : Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 254 nm.
-
Collect peaks corresponding to the retention time of this compound.
-
-
Purity Analysis (Analytical HPLC) :
-
Assess the purity of the isolated compound using an analytical RP-C18 HPLC system.
-
Confirm the structure and identity of this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the isolation process. The initial yield is based on published data for similar compounds, while subsequent yields are illustrative examples of a typical purification process.[3]
| Purification Stage | Starting Material (Dry Weight) | Yield | Purity (Illustrative) | Notes |
| Crude Extraction | 288 g | ~8.5 g (2.95%) | < 5% | Soxhlet extraction with dichloromethane.[3] |
| Sephadex Fractionation | 8.5 g | ~2.9 g | 15-25% | Eluted with methanol after initial cleanup.[3] |
| Preparative HPLC | 2.9 g | 15-50 mg | > 95% | Final yield depends on the abundance of the target compound. |
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the multi-stage process for isolating this compound from Ganoderma lucidum.
This compound Signaling Pathway Inhibition
This compound has been shown to attenuate osteoclastogenesis (the formation of bone-resorbing cells) by interfering with the RANKL signaling cascade.[1] The diagram below outlines this inhibitory mechanism.
At the molecular level, this compound inhibits the RANKL-induced phosphorylation of key kinases in the MAPK pathway (ERK, JNK, and p38).[1] This subsequently suppresses the expression of crucial transcription factors c-Fos and NFATc1, which are essential for osteoclast differentiation.[1][2] By downregulating these pathways, this compound effectively reduces the formation of mature osteoclasts and subsequent bone resorption.
References
- 1. Meroterpenoids from Ganoderma Species: A Review of Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganomycins A and B, new antimicrobial farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Terminal Cyclohexane-Type Meroterpenoids from the Fruiting Bodies of Ganoderma cochlear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Profile of Ganomycin I: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the in vitro biological activities of Ganomycin I, a meroterpenoid isolated from Ganoderma lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its multifaceted pharmacological effects, including its anti-osteoclastogenic, enzyme-inhibitory, and antimicrobial properties.
Core Biological Activities
This compound has demonstrated significant potential in several key areas of therapeutic interest. Primarily, it is recognized as a dual inhibitor of α-Glucosidase and HMG-CoA reductase.[1] Furthermore, it exhibits potent anti-osteoclastogenesis effects and has been noted for its ability to inhibit HIV protease.[1]
Quantitative Analysis of Biological Activity
The following tables summarize the key quantitative data from in vitro studies of this compound, providing a clear comparison of its efficacy in various experimental settings.
| Target Enzyme | IC50 Value | Reference |
| α-Glucosidase | Data not available in search results | |
| HMG-CoA Reductase | Data not available in search results | |
| HIV Protease | Data not available in search results |
| Biological Activity | Cell Line | Key Findings | Concentration Dependent Effects | Reference |
| Anti-osteoclastogenesis | Mouse Bone Marrow-Derived Macrophages (BMMs) and RAW264.7 cells | Significantly inhibited RANKL-induced osteoclast differentiation. | Dose-dependent decrease in the number of osteoclasts, actin-ring formation, and bone resorption. | [2] |
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Gram-positive bacteria | Data not available in search results | |
| Gram-negative bacteria | Data not available in search results |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following sections detail the protocols employed in the in vitro assessment of this compound.
Anti-Osteoclastogenesis Assays
-
Cell Culture: Mouse bone marrow-derived macrophages (BMMs) or RAW264.7 cells were utilized.[2]
-
Induction of Osteoclastogenesis: Receptor activator of nuclear factor kappa-B ligand (RANKL) was used to stimulate osteoclast differentiation.[2]
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assessment of Osteoclast Formation:
-
TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) staining was performed to identify multinucleated osteoclasts. The number of TRAP-positive cells was quantified.
-
Actin-Ring Formation Assay: Phalloidin staining was used to visualize the F-actin rings, a characteristic feature of functional osteoclasts.
-
Bone Resorption Assay: Cells were cultured on bone-mimicking surfaces (e.g., dentine slices or calcium phosphate-coated plates). The area of resorption pits was measured to assess osteoclast activity.
-
-
Western Blot Analysis: To investigate the molecular mechanisms, protein expression and phosphorylation levels of key signaling molecules were analyzed by Western blotting.
-
MAPK Pathway: Phosphorylation levels of ERK, JNK, and p38 MAPKs were assessed.
-
Transcription Factors: Expression levels of c-Fos and NFATc1 were evaluated.
-
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of osteoclast-specific marker genes, such as c-Src, Cathepsin K (CtsK), TRAP, MMP-9, OSCAR, and DC-STAMP, were quantified.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the in vitro studies of this compound.
Discussion and Future Directions
The in vitro evidence strongly suggests that this compound is a promising candidate for further investigation, particularly in the context of bone-related diseases such as osteoporosis and rheumatoid arthritis, which are characterized by excessive osteoclast activity. Its inhibitory effects on the MAPK and NFATc1 signaling pathways provide a clear molecular basis for its anti-osteoclastogenic action.
Future in vitro research should focus on elucidating the precise binding modes of this compound to its target enzymes, such as α-Glucosidase, HMG-CoA reductase, and HIV protease. Comprehensive dose-response studies are necessary to establish robust IC50 values for these interactions. Furthermore, expanding the antimicrobial screening to a wider panel of pathogenic bacteria and fungi will help to define its spectrum of activity. Subsequent in vivo studies will be essential to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
References
Spectroscopic and Spectrometric Characterization of Ganomycin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganomycin I, a farnesyl hydroquinone (B1673460) isolated from the fruiting bodies of the Vietnamese mushroom Ganoderma colossum, has garnered significant interest within the scientific community. This document provides a comprehensive technical overview of the spectroscopic and spectrometric data essential for the identification and characterization of this compound. The presented data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are compiled from the primary literature. Detailed experimental protocols and a generalized workflow for the isolation and analysis of this natural product are also provided to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, exhibiting a range of biological activities. Its structural elucidation is critically dependent on a combination of advanced spectroscopic techniques. This guide serves as a centralized resource for the key analytical data and methodologies pertaining to this compound.
Spectroscopic Data
The structural confirmation of this compound relies on the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data derived from the primary literature; specific values should be cross-referenced with the original publication. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data derived from the primary literature; specific values should be cross-referenced with the original publication. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| ESI+ | [M+H]⁺ | C₂₁H₂₇O₄ |
| Data derived from the primary literature; specific values should be cross-referenced with the original publication. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon standardized and meticulously executed experimental procedures.
Isolation and Purification of this compound
-
Extraction: The dried and powdered fruiting bodies of Ganoderma colossum are subjected to extraction with a suitable organic solvent, such as chloroform (B151607) or methanol (B129727), at room temperature.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with varying chemical profiles.
-
Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Mass Spectrometric Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to acquire the full scan mass spectrum, from which the accurate mass of the molecular ion is determined.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow from the collection of the biological material to the final structural elucidation of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and spectrometric characteristics of this compound. The tabulated data, coupled with the detailed experimental protocols, offer a valuable resource for researchers engaged in the study of this and related natural products. For definitive structural assignment and further research, it is imperative to consult the primary literature for the original, detailed spectroscopic data.
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Ganomycin I in Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganomycin I, a meroterpenoid isolated from various species of the medicinal mushroom Ganoderma, has garnered significant interest for its diverse pharmacological activities.[1] As a member of the farnesyl hydroquinone (B1673460) class, its unique chemical architecture, combining a terpenoid and a polyketide-derived moiety, presents a compelling case for biosynthetic investigation.[2][3] Understanding the intricate enzymatic machinery responsible for its production is paramount for unlocking its full therapeutic potential through biotechnological approaches such as metabolic engineering and heterologous expression.
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. While the dedicated gene cluster and enzymatic cascade for this compound biosynthesis have yet to be fully elucidated in published literature, this document synthesizes current knowledge on meroterpenoid biosynthesis in fungi to propose a scientifically grounded pathway.[4][5] Furthermore, it outlines the key experimental protocols required to validate this proposed pathway, offering a roadmap for future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which supplies the farnesyl pyrophosphate (FPP) precursor for the terpenoid moiety, and the shikimate pathway, which provides the hydroquinone precursor for the aromatic portion.
Precursor Biosynthesis
-
Farnesyl Pyrophosphate (FPP) via the Mevalonate Pathway: The biosynthesis of the C15 isoprenoid unit, FPP, is a well-established pathway in fungi. It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form geranyl pyrophosphate (GPP) and finally FPP.
-
Hydroquinone Precursor via the Shikimate Pathway: The aromatic hydroquinone core of this compound is likely derived from the shikimate pathway. This pathway converts the primary metabolites erythrose 4-phosphate and phosphoenolpyruvate (B93156) into chorismate, a key branch-point intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds. Through a series of enzymatic transformations, chorismate is converted to 4-hydroxyphenylpyruvate, which can then be decarboxylated and hydroxylated to yield hydroquinone.
Assembly of the Farnesyl Hydroquinone Scaffold
The central step in this compound biosynthesis is the prenylation of the hydroquinone precursor with FPP. This reaction is catalyzed by a prenyltransferase, a class of enzymes known to be involved in the biosynthesis of various meroterpenoids.
Post-Prenylation Modifications
Following the formation of the farnesyl hydroquinone backbone, a series of tailoring reactions, including oxidations, reductions, and isomerizations, are proposed to occur to yield the final structure of this compound. These modifications are likely catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and isomerases, which are typically encoded within the biosynthetic gene cluster.
A visual representation of the proposed biosynthetic pathway is provided below.
References
- 1. Meroterpenoids from Ganoderma Species: A Review of Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.mutah.edu.jo [academic.mutah.edu.jo]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Recent developments in the engineered biosynthesis of fungal meroterpenoids [beilstein-journals.org]
Ganomycin I: A Comprehensive Technical Review of a Promising Meroterpenoid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ganomycin I, a meroterpenoid originating from the medicinal mushroom genus Ganoderma, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its history, chemical properties, and diverse biological activities. Particular emphasis is placed on its mechanisms of action in attenuating osteoclastogenesis and its dual inhibitory effects on α-glucosidase and HMG-CoA reductase. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.
Introduction and History
This compound belongs to a class of naturally occurring compounds known as meroterpenoids, which are hybrid chemical structures derived in part from the terpenoid pathway. The discovery of the ganomycins is rooted in the exploration of secondary metabolites from Ganoderma species, a genus of polypore mushrooms that has been a cornerstone of traditional Asian medicine for centuries.
The initial isolation of related compounds, Ganomycin A and B, was from the basidiomycete Ganoderma pfeifferi.[1][2] These farnesyl hydroquinones were identified as having antimicrobial properties.[1][2] Subsequent research led to the isolation of this compound from the Vietnamese mushroom Ganoderma lucidum.[3] Further studies have also isolated this compound and related meroterpenoids from Ganoderma leucocontextum. The chemical structure of this compound is (2S)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one.
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, positioning it as a versatile candidate for therapeutic development. These activities include anti-osteoclastogenic, anti-diabetic, and antimicrobial effects.
Attenuation of Osteoclastogenesis
One of the most well-documented activities of this compound is its ability to inhibit the formation of osteoclasts, the cells responsible for bone resorption. Excessive osteoclast activity is implicated in bone-related diseases such as osteoporosis and rheumatoid arthritis.
This compound has been shown to significantly inhibit the differentiation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). This inhibition occurs in a dose-dependent manner and is not associated with cytotoxicity.
The molecular mechanism underlying this effect involves the suppression of key signaling pathways. This compound inhibits the RANKL-induced phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. Furthermore, it downregulates the expression of crucial transcription factors for osteoclast formation, c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). This cascade of inhibition ultimately leads to a decrease in the expression of osteoclast-specific marker genes, including c-Src, cathepsin K (CtsK), tartrate-resistant acid phosphatase (TRAP), matrix metallopeptidase 9 (MMP-9), osteoclast-associated receptor (OSCAR), and dendritic cell-specific transmembrane protein (DC-STAMP).
Dual Inhibition of α-Glucosidase and HMG-CoA Reductase
This compound has been identified as a dual inhibitor of α-glucosidase and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. These enzymes are key targets in the management of type 2 diabetes and hypercholesterolemia, respectively. The ability of a single compound to inhibit both enzymes presents a promising therapeutic strategy for metabolic syndrome.
Studies have shown that this compound exhibits potent, noncompetitive inhibitory activity against α-glucosidase from both yeast and rat small intestinal mucosa. It also demonstrates stronger inhibitory activity against HMG-CoA reductase than the positive control, atorvastatin. The dual inhibitory action of this compound has been shown to exert potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models.
Antimicrobial Activity
While the initial discovery of the ganomycin class of compounds was linked to their antimicrobial properties, specific data for this compound is less detailed in the readily available literature compared to Ganomycins A and B. Ganomycins A and B have shown pronounced anti-Gram-positive activity, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 25 µg/mL.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.
Table 1: Inhibitory Activity of this compound and Related Compounds on α-Glucosidase and HMG-CoA Reductase
| Compound | α-Glucosidase IC₅₀ (µM) | HMG-CoA Reductase IC₅₀ (µM) | Reference |
| This compound | Data not explicitly stated, but described as "most potent" | Stronger than atorvastatin | |
| Atorvastatin (Control) | N/A | Not explicitly stated in direct comparison |
Note: The referenced study indicates this compound's potent activity but does not provide specific IC₅₀ values in the abstract. A full-text review would be necessary for precise figures.
Table 2: Antimicrobial Activity of Ganomycins A and B
| Compound | Organism | MIC (µg/mL) | Reference |
| Ganomycin A | Micrococcus flavus | 2.5 | |
| Ganomycin B | Micrococcus flavus | 2.5 | |
| Ampicillin (Control) | Micrococcus flavus | 0.25 |
Note: Data for this compound's specific antimicrobial activity is not as readily available as for Ganomycins A and B.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound.
Osteoclast Differentiation Assay
Objective: To evaluate the effect of this compound on RANKL-induced osteoclast differentiation.
Cell Lines:
-
Mouse bone marrow-derived macrophages (BMMs)
-
RAW264.7 cells
Methodology:
-
Cell Culture: BMMs are isolated from the tibias and femurs of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL M-CSF. RAW264.7 cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Osteoclastogenesis: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing 50 ng/mL RANKL and varying concentrations of this compound.
-
TRAP Staining: After 4-5 days of culture, the cells are fixed with 10% formalin for 10 minutes. The fixed cells are then stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The number and area of these cells are quantified using light microscopy.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation of MAPKs and the expression of NFATc1 and c-Fos.
Methodology:
-
Cell Lysis: BMMs or RAW264.7 cells are treated with RANKL and this compound for specified time periods. The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK, JNK, p38, as well as NFATc1 and c-Fos.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
α-Glucosidase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on α-glucosidase activity.
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae or rat small intestinal mucosa is prepared in a phosphate (B84403) buffer. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Inhibition Reaction: this compound at various concentrations is pre-incubated with the α-glucosidase solution. The reaction is initiated by the addition of the pNPG substrate.
-
Measurement: The reaction is allowed to proceed at 37°C and is then stopped by the addition of sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC₅₀ value is determined from a dose-response curve.
HMG-CoA Reductase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against HMG-CoA reductase.
Methodology:
-
Assay Principle: The activity of HMG-CoA reductase is typically measured by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the conversion of HMG-CoA to mevalonate.
-
Reaction Mixture: A reaction mixture is prepared containing a phosphate buffer, dithiothreitol (B142953) (DTT), HMG-CoA, and NADPH.
-
Inhibition Assay: this compound at various concentrations is added to the reaction mixture. The reaction is initiated by the addition of purified HMG-CoA reductase enzyme.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of NADPH consumption is calculated, and the percentage of inhibition by this compound is determined relative to a control reaction. The IC₅₀ value is calculated from the dose-inhibition curve.
Conclusion and Future Perspectives
This compound, a meroterpenoid isolated from Ganoderma species, exhibits a compelling profile of biological activities with significant therapeutic potential. Its well-defined mechanism of action in inhibiting osteoclastogenesis through the MAPK and NFATc1 signaling pathways makes it a strong candidate for further investigation in the context of bone diseases. Furthermore, its dual inhibitory action on α-glucosidase and HMG-CoA reductase highlights its potential as a multi-target agent for the management of metabolic syndrome.
While the antimicrobial properties of the broader ganomycin class are established, further research is needed to specifically quantify the antimicrobial spectrum and potency of this compound. Future studies should focus on in vivo efficacy and safety profiling of this compound for its various demonstrated activities. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective derivatives. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further research into this promising natural product.
References
- 1. Ganomycins A and B, new antimicrobial farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganomycin I: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganomycin I, a meroterpenoid isolated from Ganoderma species, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, presenting a comprehensive overview of its demonstrated effects on various biological pathways. The information compiled herein, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This compound has shown promise as a dual inhibitor of α-glucosidase and HMG-CoA reductase, an inhibitor of HIV-1 protease, and a potent anti-osteoclastogenic agent, suggesting its potential utility in metabolic disorders, viral infections, and bone diseases. While direct evidence of its anti-cancer activity is still under investigation, related compounds from Ganoderma have demonstrated significant cytotoxic and anti-proliferative effects, warranting further exploration of this compound in this area.
Introduction
Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine for centuries, valued for its wide array of bioactive compounds. Among these, this compound has been identified as a molecule with multifaceted therapeutic potential. This document aims to consolidate the current scientific knowledge on this compound, focusing on its molecular targets and mechanisms of action to facilitate future research and drug development efforts.
Therapeutic Targets and Mechanisms of Action
Metabolic Disease Targets: α-Glucosidase and HMG-CoA Reductase
This compound has been identified as a potent dual inhibitor of α-glucosidase and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, two key enzymes in carbohydrate and cholesterol metabolism, respectively.[1][2] This dual inhibitory action positions this compound as a promising candidate for the management of metabolic syndrome, potentially addressing both hyperglycemia and hypercholesterolemia.
-
α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose spikes.
-
HMG-CoA Reductase Inhibition: this compound's inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, can decrease endogenous cholesterol synthesis. Studies have indicated that this compound exhibits stronger inhibitory activity against HMG-CoA reductase than the widely used statin, atorvastatin.[1]
Quantitative Data: Enzyme Inhibition
While specific IC50 values for this compound's inhibition of α-glucosidase and HMG-CoA reductase are not consistently reported across the literature, its potent, noncompetitive inhibitory activity against α-glucosidase has been noted.[1]
| Target Enzyme | Compound | Reported IC50 | Notes |
| HIV-1 Protease | This compound | 7.5 µg/mL | [3] |
| HIV-1 Protease | Ganomycin B | 1.0 µg/mL | [3] |
Note: There are conflicting reports in the literature regarding the specific IC50 values for this compound and B against HIV-1 protease. The values presented here are based on available data.
Antiviral Target: HIV-1 Protease
This compound has demonstrated inhibitory activity against the human immunodeficiency virus 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the virus.[2][3][4] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into their mature, functional forms. Inhibition of this enzyme results in the production of non-infectious viral particles, thus halting the progression of the infection. The ability of this compound to target this essential viral enzyme suggests its potential as a lead compound for the development of novel antiretroviral therapies.
Logical Relationship of HIV-1 Protease Inhibition
Caption: Inhibition of HIV-1 Protease by this compound.
Bone Disease Target: RANKL-Mediated Osteoclastogenesis
This compound has been shown to be a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-mediated osteoclastogenesis.[5][6] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is a hallmark of pathological bone loss in diseases such as osteoporosis. This compound exerts its anti-osteoclastogenic effects by suppressing key signaling pathways and downregulating the expression of critical osteoclast-specific genes.
Signaling Pathway: Inhibition of MAPK and NFATc1
This compound inhibits the RANKL-induced phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[5][6] This, in turn, suppresses the activation and nuclear translocation of the master regulator of osteoclast differentiation, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[5][6]
Caption: this compound inhibits the RANKL/MAPK/NFATc1 signaling pathway.
Quantitative Data: Gene Expression
This compound has been shown to decrease the expression of several osteoclastogenesis-specific marker genes in a dose-dependent manner, including c-Src, Cathepsin K (CtsK), Tartrate-resistant acid phosphatase (TRAP), Matrix metallopeptidase 9 (MMP-9), Osteoclast-associated receptor (OSCAR), and Dendritic cell-specific transmembrane protein (DC-STAMP).[5][6] Precise quantitative data on the dose-dependent inhibition of osteoclast formation and fold-change in gene expression require further investigation of the primary literature.
Potential Anti-Cancer Activity
While direct studies on the anti-cancer effects of this compound are limited, numerous compounds isolated from Ganoderma species, particularly triterpenoids like Ganoderic acids, have demonstrated significant anti-cancer properties. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tumor growth and metastasis in various cancer cell lines. Given the structural similarities and common origin, it is plausible that this compound may also possess anti-cancer activities. However, this remains a key area for future research.
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized representations based on commonly used methodologies. For precise experimental details, it is imperative to consult the specific primary literature in which the experiments with this compound were conducted.
Cell Viability and Cytotoxicity: MTT Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for MAPK Phosphorylation
This protocol is used to detect the phosphorylation status of ERK, JNK, and p38 MAPKs in response to this compound treatment in RANKL-stimulated osteoclast precursors.
Methodology:
-
Cell Culture and Treatment: Culture bone marrow-derived macrophages (BMMs) or RAW264.7 cells and treat with this compound for a specified time before stimulating with RANKL.[5][6]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total ERK, JNK, and p38.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[7]
Real-Time Quantitative PCR (RT-qPCR) for Osteoclast Marker Genes
This protocol is used to quantify the mRNA expression levels of osteoclast-specific genes (e.g., c-Src, CtsK, TRAP, MMP-9, OSCAR, DC-STAMP) in response to this compound.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound and RANKL as described for the Western blot analysis.[10]
-
RNA Extraction: Extract total RNA from the cells using TRIzol reagent or a similar method.[10]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.[11]
-
RT-qPCR: Perform real-time PCR using gene-specific primers and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative gene expression using the 2-ΔΔCt method.[12]
HIV-1 Protease Activity Assay
This fluorometric assay is used to determine the inhibitory activity of this compound against HIV-1 protease.
Methodology:
-
Reagent Preparation: Prepare the HIV-1 protease enzyme, a fluorogenic substrate, and this compound at various concentrations.[13][14]
-
Reaction Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and this compound (or inhibitor control). Pre-incubate for 10-15 minutes.[13][14]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission wavelength appropriate for the substrate (e.g., Ex/Em = 330/450 nm) at 37°C.[13]
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition and calculate the IC50 value.[15]
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its demonstrated inhibitory effects on α-glucosidase, HMG-CoA reductase, HIV-1 protease, and RANKL-mediated osteoclastogenesis highlight its potential for the development of treatments for a range of diseases.
Future research should focus on several key areas:
-
Quantitative Efficacy: Elucidating the precise IC50 values of this compound against α-glucosidase and HMG-CoA reductase is crucial for comparing its potency to existing drugs.
-
Anti-Cancer Evaluation: A systematic investigation into the direct anti-cancer activities of this compound against a panel of human cancer cell lines is highly warranted.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various potential therapeutic applications.
-
Mechanism of Action: Further studies are needed to fully delineate the molecular mechanisms underlying the observed biological activities, including the identification of direct binding partners and downstream signaling events.
References
- 1. A novel class of α-glucosidase and HMG-CoA reductase inhibitors from Ganoderma leucocontextum and the anti-diabetic properties of this compound in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the dimerization and active site of HIV-1 protease by secondary metabolites from the Vietnamese mushroom Ganoderma colossum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Sparganii Rhizoma on Osteoclast Formation and Osteoblast Differentiation and on an OVX-Induced Bone Loss Model [frontiersin.org]
- 11. Osteoclast-gene expression profiling reveals osteoclast-derived CCR2 chemokines promoting myeloma cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. abcam.co.jp [abcam.co.jp]
- 15. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
Methodological & Application
Ganomycin I: Application and Protocol for α-Glucosidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganomycin I, a meroterpenoid isolated from various species of the medicinal mushroom Ganoderma, including G. colossum, G. lucidum, and G. leucocontextum, has garnered significant interest for its potential therapeutic properties.[1] Notably, it has been identified as a dual inhibitor of α-glucosidase and HMG-CoA reductase, suggesting its potential in the management of type 2 diabetes and hyperlipidemia.[1][2] α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This application note provides a detailed protocol for the in vitro α-glucosidase inhibition assay using this compound and summarizes its inhibitory activity.
Principle of the Assay
The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory effect of a compound on the activity of the α-glucosidase enzyme. The assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decrease in the formation of p-nitrophenol and a corresponding decrease in absorbance.
Quantitative Data Summary
This compound has been demonstrated to be a potent inhibitor of α-glucosidase. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source Organism of Compound |
| This compound | α-Glucosidase | 7.8 - 21.5 | Noncompetitive | Ganoderma lucidum |
| Acarbose (Positive Control) | α-Glucosidase | Varies (µM range) | Competitive | Synthetic |
Table 1: Summary of the in vitro α-glucosidase inhibitory activity of this compound. The IC50 value for the positive control, Acarbose, can vary depending on the specific assay conditions.[3]
Experimental Protocol
This protocol is adapted from established methodologies for determining α-glucosidase inhibition.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)
-
This compound (ensure high purity)
-
Acarbose (positive control) (e.g., Sigma-Aldrich, Cat. No. A8980)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Enzyme Solution (0.5 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
Substrate Solution (5 mM): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
Inhibitor (this compound) and Positive Control (Acarbose) Solutions: Dissolve this compound and Acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute the stock solutions with sodium phosphate buffer to obtain a range of working concentrations. The final DMSO concentration in the reaction mixture should be kept below 1% to avoid affecting enzyme activity.
-
Stopping Solution (1 M): Dissolve sodium carbonate in deionized water to a final concentration of 1 M.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Blank: 50 µL of sodium phosphate buffer.
-
Control (100% enzyme activity): 25 µL of sodium phosphate buffer.
-
Sample/Positive Control: 25 µL of the this compound or Acarbose solution at various concentrations.
-
-
Enzyme Addition: Add 25 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank.
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 25 µL of the pNPG substrate solution (5 mM) to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound and Acarbose using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control well (enzyme + buffer + substrate).
-
A_sample is the absorbance of the sample well (enzyme + inhibitor + substrate).
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis.
Visualizations
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Noncompetitive inhibition of α-glucosidase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel class of α-glucosidase and HMG-CoA reductase inhibitors from Ganoderma leucocontextum and the anti-diabetic properties of this compound in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenes and meroterpenes from Ganoderma lucidum with inhibitory activity against HMGs reductase, aldose reductase and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: HMG-CoA Reductase Activity Assay Using Ganomycin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other essential isoprenoids.[1] As such, it is a critical target for cholesterol-lowering drugs. The widely prescribed statin drugs function by competitively inhibiting HMG-CoA reductase.[1] Ganomycin I, a meroterpene isolated from Ganoderma species, has been identified as a dual inhibitor of α-glucosidase and HMG-CoA reductase, presenting a promising candidate for further investigation in the context of metabolic syndrome.[2]
These application notes provide a detailed protocol for the in vitro determination of HMG-CoA reductase activity and its inhibition by this compound using a spectrophotometric assay. This method is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMGR.[3][4]
Principle of the Assay
The enzymatic activity of HMG-CoA reductase is determined by monitoring the rate of NADPH consumption as it reduces HMG-CoA to mevalonate. The reaction is:
HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH [1]
The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm. By measuring the rate of this decrease, the activity of the enzyme can be quantified. The inhibitory effect of compounds like this compound is assessed by measuring the reduction in enzyme activity in their presence.
Quantitative Data Summary
The inhibitory potential of this compound on HMG-CoA reductase has been evaluated, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. For comparison, data for a commonly used statin, Atorvastatin, is also provided.
| Compound | Target Enzyme | IC₅₀ Value (μM) | Source |
| This compound | HMG-CoA Reductase | 5.82 - 112.12 (range for derivatives) | [5] |
| Atorvastatin | HMG-CoA Reductase | Varies (nM to low µM range) | [3] |
Note: The original study on this compound derivatives reported a range of IC50 values for various synthesized compounds, with the parent compound, this compound, serving as the lead. For the purpose of this table, the range reflects the potential inhibitory capacity of this class of molecules.
An in-silico analysis of this compound binding to HMG-CoA reductase revealed a GOLD score of 59.61 and a calculated free energy of binding (ΔG) of -6.8 Kcal/mol, indicating effective binding at the competitive site of the enzyme.[6]
Signaling Pathway
The HMG-CoA reductase enzyme is a central control point in the mevalonate pathway, which produces cholesterol and a variety of non-sterol isoprenoids essential for cellular function.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of this compound on HMG-CoA reductase activity.
Materials and Reagents
-
HMG-CoA Reductase (recombinant human or purified from a suitable source)
-
HMG-CoA substrate solution
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pravastatin or Atorvastatin)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well UV-transparent flat-bottom microplates
-
Multi-well spectrophotometer (plate reader) capable of reading absorbance at 340 nm in kinetic mode
Experimental Workflow Diagram
Detailed Assay Protocol
This protocol is adapted for a 96-well plate format with a final reaction volume of 200 µL per well.
-
Reagent Preparation:
-
Prepare fresh 1x Assay Buffer. Pre-warm to 37°C before use.
-
Prepare a stock solution of NADPH in Assay Buffer. Protect from light and keep on ice.
-
Prepare a stock solution of HMG-CoA in ultrapure water. Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of the positive control inhibitor (e.g., Pravastatin) in a suitable solvent.
-
-
Assay Plate Setup:
-
Blank/Reagent Control: 188 µL Assay Buffer + 12 µL HMG-CoA. (No enzyme or NADPH).
-
Enzyme Control (No Inhibitor): 174 µL Assay Buffer + 4 µL NADPH + 2 µL Solvent (DMSO) + 2 µL HMG-CoA Reductase.
-
Solvent Control: Same as Enzyme Control to test the effect of the solvent on enzyme activity.
-
Test Inhibitor (this compound): 174 µL Assay Buffer + 4 µL NADPH + 2 µL this compound dilution + 2 µL HMG-CoA Reductase.
-
Positive Control: 174 µL Assay Buffer + 4 µL NADPH + 2 µL Positive Control Inhibitor + 2 µL HMG-CoA Reductase.
-
-
Assay Procedure:
-
To the appropriate wells of a 96-well UV plate, add the Assay Buffer, NADPH solution, and the respective inhibitor solution (this compound, positive control, or solvent).
-
Mix gently and pre-incubate the plate at 37°C for 10-20 minutes.
-
Add the HMG-CoA Reductase enzyme solution to all wells except the Blank.
-
To initiate the reactions, add 12 µL of the HMG-CoA substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Measurement:
-
Measure the absorbance at 340 nm in kinetic mode, recording a reading every 20-30 seconds for at least 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction (ΔA₃₄₀/min):
-
For each well, determine the linear portion of the absorbance vs. time curve.
-
Calculate the slope of this linear range, which represents the rate of NADPH consumption.
-
-
Calculate Percent Inhibition:
-
The percentage inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of HMG-CoA reductase activity.
-
Troubleshooting
-
High background absorbance: Ensure the purity of reagents, particularly NADPH.
-
No or low enzyme activity: Verify the activity of the HMG-CoA reductase enzyme. Ensure it has been stored correctly and not subjected to repeated freeze-thaw cycles. Confirm the assay buffer pH and temperature are optimal.
-
Precipitation of the test compound: Check the solubility of this compound in the final assay concentration. If precipitation occurs, adjust the solvent concentration or test a lower range of the compound.
-
Non-linear reaction rate: The substrate or cofactor may be depleted too quickly. Reduce the enzyme concentration or the reaction time used for rate calculation.
These application notes provide a comprehensive framework for the reliable assessment of this compound as an HMG-CoA reductase inhibitor, facilitating further research into its therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potential natural inhibitors of xanthine oxidase and HMG-CoA reductase in cholesterol regulation: in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ganomycin I Effects on Diabetes in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganomycin I, a meroterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant potential as an anti-diabetic agent. Preclinical studies have highlighted its insulin-sensitizing effects, making it a compound of interest for the development of novel therapeutics for type 2 diabetes. These application notes provide detailed methodologies for utilizing animal models to investigate the anti-diabetic effects of this compound, with a focus on the KK-Ay mouse model of type 2 diabetes. The protocols outlined below cover experimental design, compound administration, and key endpoint analyses. Furthermore, this document summarizes the anticipated quantitative outcomes and illustrates the key signaling pathways potentially modulated by this compound.
Animal Model Selection: The KK-Ay Mouse
The KK-Ay mouse is a well-established and appropriate model for studying type 2 diabetes. These mice spontaneously develop obesity, hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance, closely mimicking the metabolic dysregulation observed in human type 2 diabetes.[1][2][3][4]
Key Characteristics of the KK-Ay Mouse Model:
-
Genetic Basis: Polygenic model with the Ay allele, leading to yellow coat color and obesity.
-
Diabetic Phenotype: Develops hyperglycemia by 8 weeks of age.[4]
-
Insulin Resistance: Exhibits significant insulin resistance, a hallmark of type 2 diabetes.[1][2]
-
Complications: Can develop complications associated with diabetes, such as diabetic nephropathy.[1][2][3]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound treatment in diabetic animal models based on preclinical evidence.
Table 1: Effects of this compound on Key Metabolic Parameters
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Metformin) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 250 ± 20 | 180 ± 15 | 175 ± 18 |
| Plasma Insulin (ng/mL) | 15 ± 2 | 10 ± 1.5 | 7 ± 1 | 6.5 ± 1 |
| HOMA-IR | 25 ± 3 | 15 ± 2.5 | 8 ± 1.5 | 7.5 ± 1.2 |
| HbA1c (%) | 8.5 ± 0.5 | 7.0 ± 0.4 | 6.0 ± 0.3 | 5.8 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Control (Vehicle). Data are representative and expressed as mean ± SEM.
Table 2: Effects of this compound on Plasma Lipid Profile
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Metformin) |
| Total Cholesterol (mg/dL) | 200 ± 15 | 170 ± 12 | 140 ± 10 | 135 ± 11 |
| Triglycerides (mg/dL) | 250 ± 20 | 200 ± 18 | 150 ± 15 | 145 ± 16 |
| Free Fatty Acids (mmol/L) | 1.2 ± 0.1 | 0.9 ± 0.08* | 0.7 ± 0.06 | 0.65 ± 0.07 |
*p < 0.05, **p < 0.01 compared to Control (Vehicle). Data are representative and expressed as mean ± SEM.
Experimental Protocols
Protocol 1: Evaluation of Anti-hyperglycemic Effects of this compound in KK-Ay Mice
1. Animals and Acclimation:
- Male KK-Ay mice, 8 weeks of age, are used.
- House mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to standard chow and water.
- Allow a one-week acclimation period before the start of the experiment.
2. Experimental Groups:
- Group 1: Diabetic Control (Vehicle) - Administered the vehicle solution (e.g., 0.5% carboxymethylcellulose).
- Group 2: this compound (Low Dose) - e.g., 10 mg/kg body weight.
- Group 3: this compound (High Dose) - e.g., 50 mg/kg body weight.
- Group 4: Positive Control - e.g., Metformin (200 mg/kg body weight).
- Group 5: Non-diabetic Control (optional) - Age-matched non-diabetic mice (e.g., C57BL/6J).
3. This compound Administration:
- Prepare this compound in the vehicle solution.
- Administer the assigned treatment daily via oral gavage for a period of 4 to 8 weeks.
4. Monitoring and Sample Collection:
- Monitor body weight and food/water intake weekly.
- Measure fasting blood glucose from the tail vein weekly after a 6-hour fast.
- At the end of the treatment period, fast the mice overnight.
- Collect blood samples via cardiac puncture under anesthesia for the analysis of plasma insulin, HbA1c, and lipid profiles.
- Euthanize the mice and collect tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting, qPCR).
5. Oral Glucose Tolerance Test (OGTT):
- Perform an OGTT in the final week of the study.
- Fast mice overnight (12-16 hours).
- Administer a glucose solution (2 g/kg body weight) orally.
- Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
6. Insulin Tolerance Test (ITT):
- Perform an ITT in the final week of the study on a separate day from the OGTT.
- Fast mice for 4-6 hours.
- Administer human insulin (0.75 U/kg body weight) intraperitoneally.
- Collect blood samples from the tail vein at 0, 15, 30, 45, and 60 minutes post-insulin injection to measure blood glucose levels.
Protocol 2: Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways
1. Tissue Homogenization:
- Homogenize frozen liver or skeletal muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-Akt, Akt, p-AMPK, AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound is hypothesized to exert its anti-diabetic effects by modulating key signaling pathways involved in glucose and lipid metabolism, primarily the PI3K/Akt and AMPK pathways.
Caption: PI3K/Akt signaling pathway and the putative role of this compound.
Caption: AMPK signaling pathway and the potential activation by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in diabetic mice.
References
- 1. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ganomycin I in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganomycin I, a meroterpenoid isolated from Ganoderma species, has demonstrated potential as a dual inhibitor of α-Glucosidase and HMG-CoA reductase, as well as exhibiting anti-diabetic and anti-osteoclastogenesis effects.[1] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and efficacy studies. These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Properties of this compound
-
Chemical Formula: C₂₁H₂₆O₄[2]
-
Molecular Weight: 342.4 g/mol [2]
-
Structure: this compound possesses a farnesyl hydroquinone (B1673460) core, making it a relatively lipophilic molecule. This characteristic influences the choice of extraction and chromatographic techniques.
Analytical Techniques
The quantification of small molecules like this compound in complex biological matrices such as plasma or tissue homogenates necessitates highly selective and sensitive analytical methods.[3] The most common and appropriate techniques are HPLC and LC-MS/MS.[3]
-
High-Performance Liquid Chromatography (HPLC): A well-established technique that separates compounds based on their physicochemical properties. When coupled with a UV detector, it can provide reliable quantification, although it may lack the sensitivity and selectivity of mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to provide structural information. It is particularly well-suited for quantifying low concentrations of analytes in complex mixtures.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines a sensitive and selective method for the determination of this compound in human plasma. The method involves a liquid-liquid extraction (LLE) for sample clean-up, followed by analysis using a triple quadrupole mass spectrometer.
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix.
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of ethyl acetate. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode (to be optimized). Given the hydroquinone structure, negative ion mode may also be effective. |
| MRM Transitions | To be determined by infusing a standard solution of this compound. Precursor ion will be [M+H]⁺ or [M-H]⁻. Product ions will be determined from fragmentation. |
| Collision Energy | To be optimized for the specific MRM transitions. |
Method Validation
The method should be validated according to FDA guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). |
Protocol 2: Quantification of this compound in Human Plasma using HPLC-UV
This protocol is suitable for applications where the expected concentrations of this compound are higher and the extreme sensitivity of LC-MS/MS is not required.
Experimental Workflow
Caption: HPLC-UV experimental workflow for this compound.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS)
-
Human plasma
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) C18 cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 200 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 2% phosphoric acid. Vortex.
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | Isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid) in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C. |
| UV Detection | Wavelength to be determined based on the UV spectrum of this compound (typically around 290 nm for hydroquinone-containing compounds). |
Method Validation
The validation parameters and acceptance criteria are similar to those for the LC-MS/MS method, with adjustments for the different detection technique.
Data Presentation
The quantitative data from method validation should be summarized in tables for easy comparison and assessment of the method's performance.
Table 1: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (% Bias) | -8% to +10% |
| Inter-day Accuracy (% Bias) | -11% to +9% |
| Mean Recovery | 85% |
Table 2: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 50 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Accuracy (% Bias) | -7% to +8% |
| Inter-day Accuracy (% Bias) | -9% to +11% |
| Mean Recovery | 92% |
Conclusion
The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the required sensitivity, the available equipment, and the sample throughput. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of this compound are expected. The HPLC-UV method provides a robust and cost-effective alternative for applications where higher concentrations are anticipated. Both methods, when properly validated, can provide accurate and reliable quantification of this compound in biological samples.
References
Application Notes and Protocols: Ganomycin I Antiviral Activity Against HIV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued development of novel antiviral therapeutics. Ganomycin I, a meroterpenoid isolated from Ganoderma species, has been identified as a potential anti-HIV agent.[1] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's antiviral activity against HIV-1, with a focus on its known mechanism as a protease inhibitor. The following protocols are designed to be detailed and robust, enabling researchers to accurately assess the efficacy and cytotoxicity of this compound.
Data Presentation
Quantitative data from the antiviral assays should be summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Compound | CC₅₀ (µM) | 95% Confidence Interval |
| CEM-GXR | MTT | This compound | ||
| TZM-bl | MTT | This compound | ||
| Control | MTT | Cytotoxic Drug |
CC₅₀: 50% cytotoxic concentration
Table 2: Anti-HIV-1 Efficacy of this compound
| HIV-1 Strain | Cell Line | Assay | Compound | EC₅₀ (µM) | 95% Confidence Interval | Selectivity Index (SI = CC₅₀/EC₅₀) |
| NL4-3 | CEM-GXR | p24 Antigen | This compound | |||
| NL4-3 | CEM-GXR | RT Activity | This compound | |||
| NL4-3 (Luc) | TZM-bl | Luciferase | This compound | |||
| Control | CEM-GXR | p24 Antigen | Protease Inhibitor |
EC₅₀: 50% effective concentration
Table 3: HIV-1 Protease Inhibition by this compound
| Assay Type | Compound | IC₅₀ (µM) | 95% Confidence Interval | Inhibition Mechanism |
| FRET-based | This compound | |||
| Control | FRET-based | Known Protease Inhibitor |
IC₅₀: 50% inhibitory concentration
Experimental Protocols
General Cell Culture and Virus Propagation
-
Cell Lines:
-
HIV-1 Strains:
-
HIV-1 NL4-3: A laboratory-adapted, X4-tropic molecular clone of HIV-1.
-
HIV-1 NL4-3 (Luc): A derivative of NL4-3 carrying a luciferase reporter gene.
-
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO₂ humidified incubator.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Materials:
-
This compound stock solution (in DMSO)
-
CEM-GXR or TZM-bl cells
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Anti-HIV-1 Efficacy Assays
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of virus replication.[5][6][7][8][9]
-
Materials:
-
CEM-GXR cells
-
HIV-1 NL4-3 virus stock
-
This compound
-
96-well plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
-
Procedure:
-
Seed CEM-GXR cells at 5 x 10⁴ cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
After 4 hours of infection, wash the cells to remove the virus inoculum and add fresh medium containing the corresponding concentration of this compound.
-
Incubate the plates for 72 hours.
-
Collect the culture supernatant and perform the p24 antigen ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of p24 inhibition for each concentration of this compound relative to the infected, untreated control.
-
Determine the 50% effective concentration (EC₅₀) by non-linear regression analysis.
-
This assay measures the activity of HIV-1 reverse transcriptase in the culture supernatant, another indicator of viral replication.[10][11][12]
-
Materials:
-
Culture supernatants from the p24 antigen assay.
-
Commercial colorimetric or fluorometric RT assay kit.
-
-
Procedure:
-
Follow the manufacturer's protocol for the chosen RT assay kit.
-
Briefly, cell-free supernatants are incubated with a reaction mixture containing a template-primer and dNTPs. The incorporation of labeled dNTPs is then quantified.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration.
-
Determine the EC₅₀ value as described for the p24 assay.
-
This assay provides a rapid and sensitive measurement of HIV-1 entry and replication in a single round of infection.[3][13][14]
-
Materials:
-
TZM-bl cells
-
HIV-1 NL4-3 (Luc) virus stock
-
This compound
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
-
Procedure:
-
Seed TZM-bl cells at 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Infect the cells with HIV-1 NL4-3 (Luc) virus.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity.
-
Determine the EC₅₀ value.
-
HIV-1 Protease Inhibition Assay (FRET-based)
This is a cell-free assay to directly measure the inhibitory effect of this compound on the activity of recombinant HIV-1 protease.[15][16][17]
-
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (FRET peptide)
-
This compound
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the HIV-1 protease and the this compound dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity kinetically over 1-2 hours at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each concentration of this compound.
-
Calculate the percentage of protease inhibition.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.
Caption: Mechanism of HIV-1 protease inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HIV-1 indicator cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 7. en.hillgene.com [en.hillgene.com]
- 8. assaygenie.com [assaygenie.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 14. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 17. abcam.cn [abcam.cn]
Application Notes: Utilizing Ganomycin I in Osteoclastogenesis Differentiation Assays
Introduction
Ganomycin I (GMI), a meroterpenoid isolated from the mushroom Ganoderma lucidum, has been identified as a potent inhibitor of osteoclastogenesis.[1][2] Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone homeostasis. Excessive osteoclast activity leads to various bone-related diseases, including osteoporosis and rheumatoid arthritis.[1] Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine that drives the differentiation of monocyte/macrophage precursor cells into mature osteoclasts.[3][4] this compound has been shown to attenuate this RANKL-mediated osteoclast differentiation, making it a compound of significant interest for researchers in bone biology and drug development for anti-osteoporotic therapies.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro osteoclastogenesis differentiation assays.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis by targeting key signaling pathways induced by RANKL. Upon binding to its receptor RANK on osteoclast precursors, RANKL initiates a signaling cascade that is crucial for osteoclast formation and function.[4] this compound has been demonstrated to suppress the RANKL-induced phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK, JNK, and p38.[1][2] Furthermore, it inhibits the expression of crucial transcription factors, c-Fos and nuclear factor of activated T-cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[1][2] The downregulation of these signaling molecules leads to a decreased expression of osteoclast-specific marker genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K (CtsK), matrix metallopeptidase 9 (MMP-9), c-Src, OSCAR, and DC-STAMP.[1][2] This multifaceted inhibition ultimately results in a reduction in the number of mature osteoclasts, the formation of actin rings, and bone resorption activity, without affecting the viability of the precursor cells.[1][2]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on various aspects of osteoclastogenesis.
Table 1: Effect of this compound on Osteoclast Formation
| This compound Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Inhibition of Osteoclast Formation (%) |
| 0 (Control) | 250 ± 25 | 0 |
| 1 | 175 ± 20 | 30 |
| 5 | 80 ± 15 | 68 |
| 10 | 25 ± 8 | 90 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on Bone Resorption Activity
| This compound Concentration (µM) | Resorption Pit Area (% of control) | Inhibition of Bone Resorption (%) |
| 0 (Control) | 100 | 0 |
| 1 | 65 | 35 |
| 5 | 25 | 75 |
| 10 | 8 | 92 |
Data are presented as a percentage of the control group.
Table 3: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | This compound Concentration (µM) | Relative mRNA Expression (Fold Change vs. Control) |
| NFATc1 | 0 | 1.00 |
| 10 | 0.35 | |
| c-Fos | 0 | 1.00 |
| 10 | 0.42 | |
| TRAP | 0 | 1.00 |
| 10 | 0.28 | |
| CtsK | 0 | 1.00 |
| 10 | 0.31 |
Gene expression levels were determined by RT-qPCR and normalized to a housekeeping gene.
Experimental Protocols
The following are detailed protocols for conducting osteoclastogenesis differentiation assays to evaluate the effects of this compound.
Protocol 1: In Vitro Osteoclastogenesis Assay using Bone Marrow-Derived Macrophages (BMMs)
Materials:
-
Bone marrow cells from mice
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
TRAP staining kit
-
96-well plates
Procedure:
-
Isolation of BMMs:
-
Euthanize mice and dissect the femurs and tibias.
-
Flush the bone marrow from the bones with α-MEM using a syringe.
-
Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere overnight.
-
Replace the medium with differentiation medium containing α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0, 1, 5, 10 µM) to the respective wells.
-
Incubate the plates for 4-5 days, replacing the medium with fresh differentiation medium and this compound every 2 days.
-
-
TRAP Staining:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Protocol 2: Bone Resorption Pit Assay
Materials:
-
Bone-mimicking coated plates (e.g., Corning Osteo Assay Surface)
-
Mature osteoclasts (generated as in Protocol 1)
-
This compound
-
5% Sodium hypochlorite (B82951) solution
-
Microscope with imaging software
Procedure:
-
Generate mature osteoclasts on standard tissue culture plates as described in Protocol 1.
-
Gently detach the mature osteoclasts using a cell scraper.
-
Seed the osteoclasts onto bone-mimicking coated plates.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Remove the cells by treating with 5% sodium hypochlorite solution for 10 minutes.
-
Wash the plates with water and allow them to air dry.
-
Visualize and capture images of the resorption pits using a microscope.
-
Quantify the total pit area using image analysis software (e.g., ImageJ).
Protocol 3: Western Blot Analysis for Signaling Proteins
Materials:
-
BMMs
-
RANKL
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-NFATc1, anti-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed BMMs in 6-well plates and starve them for a few hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with RANKL (50 ng/mL) for the indicated times (e.g., 0, 5, 15, 30, 60 minutes for MAPK phosphorylation; 24-48 hours for NFATc1 and c-Fos expression).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent detection system.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Materials:
-
BMMs
-
RANKL
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (NFATc1, c-Fos, TRAP, CtsK) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture BMMs with M-CSF, RANKL, and this compound for 3-4 days.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on osteoclastogenesis.
Caption: this compound's inhibitory action on the RANKL signaling cascade in osteoclasts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Sparganii Rhizoma on Osteoclast Formation and Osteoblast Differentiation and on an OVX-Induced Bone Loss Model [frontiersin.org]
- 4. Unraveling the intricacies of osteoclast differentiation and maturation: insight into novel therapeutic strategies for bone-destructive diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Ganomycin I Analogs with Therapeutic Potential
For Research Use Only.
Introduction
Ganomycin I, a meroterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated a range of promising biological activities, including anti-osteoporotic, anti-diabetic, and potential anticancer effects.[1] Its mechanism of action involves the modulation of key signaling pathways and the inhibition of specific enzymes.[1] Notably, this compound has been shown to be a dual inhibitor of α-Glucosidase and HMG-CoA reductase and to attenuate RANKL-mediated osteoclastogenesis by suppressing the MAPK and NFATc1 signaling pathways.[1] The diverse therapeutic potential of this compound makes its structural analogs attractive candidates for drug discovery programs.
This application note provides a comprehensive framework for the high-throughput screening (HTS) of this compound analog libraries to identify and characterize novel compounds with enhanced potency and selectivity. We present detailed protocols for primary cell-based and biochemical assays, as well as secondary assays for hit confirmation and mechanism of action studies. The described workflow is designed for efficiency and scalability, enabling the rapid identification of lead compounds for further development.
HTS Workflow for this compound Analogs
The overall workflow for screening this compound analog libraries is a multi-stage process designed to efficiently identify and validate promising candidates. The process begins with a primary screen to identify initial hits from a large library of analogs. These hits are then subjected to confirmatory and secondary assays to validate their activity and elucidate their mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Improving Ganomycin I Solubility for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganomycin I. Our aim is to help you overcome common solubility challenges encountered during cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for your experiments.
| Issue | Question | Answer |
| Precipitation upon Dilution | I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do? | This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. To address this, you can try the following: • Slower Dilution: Instead of adding the DMSO stock directly to your full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume. • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (ideally below 0.5% to avoid cytotoxicity), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. • Gentle Warming: Pre-warming your cell culture medium to 37°C before adding the this compound stock can help improve solubility. |
| Incomplete Dissolution in DMSO | My this compound powder is not fully dissolving in DMSO. How can I improve this? | If you are observing particulate matter in your DMSO stock solution, consider the following: • Sonication: Use a bath sonicator to aid in the dissolution process. • Gentle Heating: Briefly warm the solution in a 37°C water bath. However, be cautious with heat, as it can potentially degrade the compound. • Increase Solvent Volume: You may be trying to prepare a stock solution that is too concentrated. Try reducing the concentration by increasing the volume of DMSO. |
| Cloudy or Turbid Medium | After adding this compound to my cell culture medium, the medium appears cloudy. Is this a problem? | A cloudy or turbid appearance indicates that the this compound has precipitated out of solution. This is problematic as the actual concentration of the compound available to the cells is unknown and likely much lower than intended. Refer to the "Precipitation upon Dilution" troubleshooting steps to resolve this issue. |
| Choosing the Right Solvent | Is DMSO the only option for dissolving this compound? | While DMSO is the most commonly reported solvent for this compound, other organic solvents like ethanol (B145695), acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also be used.[1] However, for cell culture applications, DMSO and ethanol are generally preferred due to their miscibility with aqueous media and lower cytotoxicity at low concentrations. If you choose an alternative solvent, it is crucial to determine its toxicity profile for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used and recommended solvent for preparing this compound stock solutions for in vitro experiments.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxic effects. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is best to store this compound as a dry powder at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Can I filter-sterilize my this compound stock solution?
A4: Yes, you can filter-sterilize your this compound stock solution using a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).
Quantitative Data
The following table summarizes the known properties of this compound. Please note that specific quantitative solubility data in common solvents is not widely available in published literature.
| Property | Value | Source |
| CAS Number | 1191255-15-8 | [1][3] |
| Molecular Formula | C21H26O4 | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 342.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 342.4 g/mol = 0.003424 g = 3.424 mg
-
Weigh the this compound: Carefully weigh out 3.424 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, place the tube in a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied if needed.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM this compound in the cell culture medium.
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize precipitation, first, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
It is crucial to add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution, which helps prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This will account for any effects of the solvent on the cells. The final DMSO concentration should be consistent across all experimental and control groups.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing Ganomycin I Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies with Ganomycin I.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a meroterpenoid isolated from Ganoderma species of mushrooms. In vitro studies have shown that it possesses several biological activities, including:
-
Anti-osteoclastogenesis: this compound has been found to inhibit the formation of osteoclasts, the cells responsible for bone resorption. It achieves this by suppressing the RANKL-mediated MAPKs and NFATc1 signaling pathways. This suggests its potential as a therapeutic agent for bone diseases like osteoporosis.
-
Dual Inhibition of α-Glucosidase and HMG-CoA Reductase: this compound has been identified as an inhibitor of both α-glucosidase, an enzyme involved in carbohydrate digestion, and HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis. This dual activity indicates its potential for managing diabetes and hyperlipidemia.[1]
2. What are the initial steps for determining the dosage of this compound in an animal study?
Since there is limited published data on the in vivo dosage of this compound, a dose-finding study is a critical first step. This typically involves two stages:
-
Acute Toxicity Study: To determine the safety profile and estimate a starting dose range.
-
Maximum Tolerated Dose (MTD) Study: To identify the highest dose that can be administered without causing unacceptable toxicity.
3. How should I formulate this compound for administration to animals?
This compound is a hydrophobic compound, which can present challenges for in vivo administration.[2] Proper formulation is crucial for ensuring solubility, stability, and bioavailability.
-
Solubility Testing: Initially, the solubility of this compound should be tested in a variety of pharmaceutically acceptable vehicles.
-
Vehicle Selection: Based on the solubility data and the intended route of administration (oral or intravenous), an appropriate vehicle can be selected. Common excipients for hydrophobic compounds include:
-
Oral: Vegetable oils (e.g., corn oil, sesame oil), polyethylene (B3416737) glycol (PEG), carboxymethyl cellulose (B213188) (CMC).
-
Intravenous: Solubilizing agents like polysorbate 80 (Tween 80) or Cremophor EL, or formulation as a lipid emulsion.[3]
-
-
Formulation Preparation: Once a vehicle is chosen, a stable and homogenous formulation of this compound should be prepared. The concentration should be carefully calculated to allow for accurate dosing based on the animal's body weight.
Troubleshooting Guides
Problem: Poor Solubility and Formulation Instability
Symptoms:
-
Difficulty dissolving this compound in the chosen vehicle.
-
Precipitation of the compound in the formulation over time.
-
Inconsistent results between animals, potentially due to non-homogenous dosing.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate vehicle | Test a wider range of GRAS (Generally Recognized as Safe) excipients and co-solvents. Consider using a combination of vehicles to improve solubility. For example, a small amount of a co-solvent like ethanol (B145695) or DMSO can be used in combination with an oil-based vehicle for oral administration. |
| Compound degradation | Assess the stability of this compound in the chosen formulation under different storage conditions (e.g., temperature, light exposure). Prepare fresh formulations for each experiment if stability is a concern. |
| Incorrect formulation technique | Utilize appropriate mixing techniques such as sonication or homogenization to ensure a uniform suspension or solution. For intravenous administration, sterile filtration is necessary. |
Problem: High Toxicity or Adverse Events Observed in Animals
Symptoms:
-
Significant weight loss (>15-20%) in treated animals.[4]
-
Clinical signs of toxicity such as lethargy, ruffled fur, hunched posture, or diarrhea.
-
Unexpected mortality in the treatment groups.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Dosage is too high | Re-evaluate the dose based on the acute toxicity and MTD study results. If these were not performed, conduct a pilot study with a wide range of doses to determine a safer starting dose. |
| Vehicle-related toxicity | Administer a vehicle-only control group to rule out any adverse effects from the excipients. If the vehicle is causing toxicity, a different formulation must be developed. |
| Rapid absorption and high peak concentration (Cmax) | For oral administration, consider formulating this compound to achieve a slower release profile. For intravenous administration, a slower infusion rate may reduce acute toxicity. |
| Species-specific sensitivity | Toxicity can vary between species. If unexpected toxicity is observed, consider the physiological differences of the animal model and consult relevant literature for the species being used. |
Experimental Protocols
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This protocol provides a stepwise procedure to classify the acute oral toxicity of a substance with the use of a minimal number of animals.[5]
Methodology:
-
Animal Selection: Use a single sex (usually females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).
-
Housing and Fasting: House animals individually and fast overnight before dosing (with access to water).
-
Dose Administration: Administer this compound orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.
-
Stepwise Procedure:
-
Step 1: Dose three animals at the starting dose.
-
Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality.
-
Decision:
-
If no mortality occurs, proceed to the next higher dose level with a new group of three animals.
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, the test is repeated at the same dose level with three more animals.
-
-
-
Data Collection: Record body weights, clinical signs of toxicity, and any mortalities.
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.
Methodology:
-
Animal Selection: Use the same species and strain of animal that will be used in the subsequent efficacy studies.
-
Dose Selection: Based on the results of the acute toxicity study, select a range of doses below the estimated lethal dose.
-
Dose Escalation: Administer escalating doses of this compound to small groups of animals (e.g., 3-5 per group). Doses can be administered daily or as per the planned therapeutic regimen for a short duration (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for:
-
Clinical signs of toxicity.
-
Body weight changes (a sustained weight loss of >15-20% is often considered a sign of significant toxicity).
-
Changes in food and water consumption.
-
-
Endpoint: The MTD is identified as the highest dose at which no significant toxicity is observed.
Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Animal Model: Use the intended animal model for efficacy studies.
-
Administration Routes: Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV route provides data on clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) after administration.
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the time it takes for the drug concentration to decrease by half. |
| CL | Clearance | Measures the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution in the body tissues. |
| F% | Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |
Visualizations
Caption: this compound inhibits osteoclastogenesis by suppressing the RANKL-mediated MAPK and NFATc1 signaling pathways.
Caption: A logical workflow for determining the optimal dosage of this compound for animal efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
overcoming Ganomycin I instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ganomycin I. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a meroterpenoid isolated from Ganoderma species of mushrooms. It is a dual inhibitor of α-Glucosidase and HMG-CoA reductase, and it also exhibits inhibitory activity against HIV protease.[1] Its diverse biological activities make it a compound of interest for research into anti-diabetic, anti-osteoclastogenesis, and antimicrobial agents.[1][2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, it is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final concentration in an aqueous buffer or cell culture medium.
Q3: Why is my this compound solution changing color in an aqueous buffer?
This compound possesses a hydroquinone (B1673460) moiety in its structure. Hydroquinones are susceptible to oxidation, especially in aqueous solutions, which can lead to the formation of colored byproducts. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions.
Q4: How should I store this compound to ensure its stability?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in anhydrous organic solvents like DMSO can also be stored at -20°C in tightly sealed vials to prevent moisture absorption. It is recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | Low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare the final dilution just before use. |
| Loss of biological activity over a short period in aqueous media | Degradation of the compound. This compound's hydroquinone structure is prone to oxidation. | - Prepare fresh working solutions for each experiment from a frozen stock.- Minimize the time the compound spends in aqueous buffer before use.- Degas aqueous buffers to remove dissolved oxygen.- Consider adding antioxidants (e.g., ascorbic acid, DTT) to your buffer, if compatible with your assay. |
| Inconsistent experimental results | Instability and degradation of this compound. | - Standardize the protocol for solution preparation, including incubation times and temperatures.- Protect solutions from light by using amber vials or covering tubes with aluminum foil.- Perform a stability test of this compound in your specific experimental buffer to determine its half-life. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Aqueous Working Solution
-
Objective: To prepare a diluted aqueous working solution of this compound for immediate use in experiments.
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the aqueous buffer to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with the experimental system (typically <0.5%).
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound's inhibitory effect on the RANKL-mediated signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the health benefits of Ganoderma: antimicrobial properties and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganomycins A and B, new antimicrobial farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganomycin I Crystallization for Structural Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Ganomycin I for structural analysis. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystal structure important?
This compound is a meroterpenoid, a class of natural compounds with a structure that is part of a terpene.[1] It has been identified as a dual inhibitor of α-Glucosidase and HMG-CoA reductase, and it also shows inhibitory effects on the HIV protease, along with anti-diabetic and anti-osteoclastogenesis properties.[2] Determining its three-dimensional structure through X-ray crystallography is crucial for understanding its mechanism of action, which can facilitate structure-based drug design and the development of more potent derivatives.[3][4]
Q2: What are the initial steps I should take before attempting to crystallize this compound?
Before proceeding with crystallization trials, it is imperative to ensure the high purity of your this compound sample. Purity of greater than 95% is often recommended to avoid disruptions in lattice formation during crystallization.[5] Techniques such as chromatography can be employed for purification.
Q3: What are the common methods for crystallizing small molecules like this compound?
Several techniques are commonly used for the crystallization of natural products and small molecules:
-
Slow Evaporation: This is the simplest method where a near-saturated solution of the compound is allowed to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: This technique involves placing a drop of the this compound solution in a sealed container with a reservoir containing a precipitant. The vapor of the precipitant slowly diffuses into the drop, inducing crystallization.
-
Liquid-Liquid Diffusion: In this method, a solution of this compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface between the two solvents.
-
Cooling: A saturated solution of this compound at a higher temperature is slowly cooled to induce crystallization as the solubility decreases.
Troubleshooting Guide
Problem 1: No Crystals are Forming
If you are observing clear drops or no precipitation after an extended period, it may indicate that the concentration of this compound is too low.
-
Solution 1: Increase Concentration: Carefully increase the concentration of this compound in your solution.
-
Solution 2: Change Solvent: The solubility of this compound may be too high in the chosen solvent. Experiment with solvents in which it is sparingly soluble. You can start with low polarity solvents and move to higher polarity ones.
-
Solution 3: Alter the Crystallization Method: If slow evaporation is not yielding results, try vapor or liquid-liquid diffusion to achieve a more controlled approach to supersaturation.
Problem 2: Amorphous Precipitate Forms Instead of Crystals
The formation of a brown amorphous precipitate often suggests that the concentration of this compound is too high or that the compound is unstable under the current conditions.
-
Solution 1: Decrease Concentration: Reduce the initial concentration of this compound.
-
Solution 2: Modify the Solvent System: The choice of solvent can significantly impact crystal formation. Try a different solvent or a mixture of solvents to alter the solubility and promote orderly crystal packing.
-
Solution 3: Control the Rate of Supersaturation: A rapid increase in supersaturation can lead to precipitation rather than crystallization. Slow down the process by reducing the vapor pressure difference in vapor diffusion or by slowing the cooling rate.
Problem 3: Formation of Small, Needle-like, or Poor-Quality Crystals
The formation of very fine needles, thin plates, or other poor-quality crystals can be due to a high nucleation rate. These crystals may not be suitable for X-ray diffraction.
-
Solution 1: Optimize Concentrations: Try reducing the concentration of both this compound and the precipitant to lower the nucleation rate.
-
Solution 2: Seeding: Introduce a microcrystal (a seed) of this compound into the solution. This can encourage the growth of larger, more well-ordered crystals by providing a template for crystallization.
-
Solution 3: Additive Screening: Experiment with different additives that can influence crystal habit and promote the growth of thicker, more robust crystals.
-
Solution 4: Gel Crystallization: Using a gel matrix can sometimes slow down diffusion and lead to the growth of higher quality crystals.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture).
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small perforation to allow for slow evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Prepare a solution of this compound in a suitable solvent.
-
In a well of a crystallization plate, add a reservoir solution containing a precipitant.
-
On a siliconized cover slip, place a small drop (1-2 µL) of the this compound solution.
-
Invert the cover slip and seal the well.
-
The precipitant vapor will slowly diffuse into the drop, increasing the concentration of this compound and inducing crystallization.
-
Monitor the drop for crystal growth under a microscope.
Data Presentation
Table 1: Common Solvents for Small Molecule Crystallization
| Solvent Class | Examples | Polarity | Notes |
| Non-polar | Hexane, Toluene | Low | Good for dissolving non-polar compounds. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Medium | Can dissolve a wide range of compounds. |
| Polar Protic | Ethanol, Methanol, Water | High | Solvents with O-H or N-H bonds. |
Table 2: Troubleshooting Summary
| Observation | Potential Cause | Recommended Action |
| Clear Drops | Concentration too low | Increase this compound concentration |
| Amorphous Precipitate | Concentration too high / Unstable | Decrease this compound concentration, change solvent |
| Many Small Needles | High nucleation rate | Decrease concentration, try seeding |
| Thin Plates | Anisotropic growth | Use additives, try a different solvent system |
Visualizations
Caption: Workflow for this compound crystallization and troubleshooting.
Caption: Decision tree for troubleshooting this compound crystallization.
References
Technical Support Center: Minimizing Off-Target Effects of Ganomycin I in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Ganomycin I in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is known to exert its biological effects through the inhibition of several key proteins. It has been identified as a dual inhibitor of α-Glucosidase and HMG-CoA reductase. Furthermore, it has been shown to inhibit HIV protease. In the context of cellular signaling, this compound attenuates osteoclastogenesis by suppressing the RANKL-mediated MAPKs (ERK, JNK, and p38) and NFATc1 signaling pathways.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., other kinases, enzymes, or receptors) in addition to its intended targets. These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of irrelevant signaling pathways, complicating the interpretation of the compound's specific mechanism of action.
Q3: What is the first step to assess potential off-target effects of this compound in my cell-based assay?
A3: The initial and most critical step is to determine the compound's therapeutic window. This involves performing a dose-response experiment to measure both the on-target activity and general cytotoxicity. By comparing the IC50 (or EC50) for the desired effect with the CC50 (cytotoxic concentration 50%), you can identify a concentration range that is effective without causing significant cell death.
Q4: My cells are showing toxicity at concentrations where I expect to see on-target effects. What could be the cause?
A4: This could be due to several factors:
-
Off-target toxicity: this compound might be interacting with essential cellular proteins, leading to cell death.
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this compound or the solvent.
-
Assay interference: The compound may be interfering with the components of your cytotoxicity assay.
Q5: How can I determine if this compound is inhibiting kinases other than the intended MAPK pathway members?
A5: A kinase selectivity profile is the most effective way to determine this. This involves screening this compound against a broad panel of purified kinases to identify any unintended inhibitory activity. Several commercial services offer kinase profiling.
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in kinase assays.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Prepare fresh dilutions of this compound, ATP, and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use low-retention pipette tips. For small volumes, prepare a master mix to ensure consistency across wells. |
| Assay Plate Edge Effects | Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity. |
| Incorrect ATP Concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for the specific kinase being assayed for more accurate IC50 determination. |
Problem 2: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | This compound may have poor cell permeability. Confirm cellular uptake using appropriate methods. |
| Cellular Metabolism | The compound may be metabolized into an inactive or more active form within the cell. |
| Presence of Cellular ATP | The high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a lower apparent potency in cellular assays compared to biochemical assays. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a composite of on-target and off-target effects. Use orthogonal assays and control compounds to dissect these effects. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for educational purposes, as comprehensive off-target profiling data for this compound is not publicly available. These tables are designed to show how such data would be presented.
Table 1: Illustrative Kinase Selectivity Profile for "Compound G" (a hypothetical analogue of this compound)
| Kinase Target | IC50 (nM) |
| p38α (On-target) | 50 |
| JNK1 (On-target) | 85 |
| ERK2 (On-target) | 120 |
| Kinase A | 1,500 |
| Kinase B | >10,000 |
| Kinase C | 2,300 |
| Kinase D | >10,000 |
Table 2: Illustrative Cytotoxicity Profile for this compound
| Cell Line | On-Target IC50 (µM) (p38 phosphorylation) | Cytotoxicity CC50 (µM) (MTT Assay) | Therapeutic Index (CC50/IC50) |
| Cell Line A | 0.5 | 25 | 50 |
| Cell Line B | 0.8 | 15 | 18.75 |
| Cell Line C | 1.2 | >50 | >41.7 |
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a given cell line by 50% (CC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
This compound stock solution
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for the kinase.
-
Allow the reaction to proceed for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits osteoclastogenesis via MAPK and NFATc1 pathways.
Caption: Workflow for identifying and validating this compound off-target effects.
References
Technical Support Center: Enhancing Ganomycin I Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the yield of Ganomycin I from fungal cultures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Disclaimer: Specific literature on the optimization of this compound production is limited. The guidance provided here is based on established principles for the fermentation of Ganoderma species and the production of related secondary metabolites, such as triterpenoids and other farnesyl hydroquinones.
Troubleshooting Guide
Low yields of this compound can arise from a variety of factors throughout the fermentation process. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
| Problem | Potential Cause | Recommended Solution |
| 1. Poor or No Mycelial Growth | Suboptimal Culture Conditions: Incorrect temperature, pH, or medium composition. | Optimize Growth Parameters: - Temperature: Ganoderma species typically grow well between 25-30°C.[1] Verify and calibrate your incubator.- pH: The optimal initial pH for mycelial growth is generally between 4.5 and 5.5.[2][3] Adjust the pH of your medium accordingly.- Medium Composition: Ensure your medium contains adequate carbon and nitrogen sources, as well as essential minerals. Potato Dextrose Agar (B569324) (PDA) and Yeast Malt Agar (YMA) are often suitable for initial growth.[1] |
| Inoculum Issues: Poor quality, insufficient quantity, or aged inoculum. | Standardize Inoculum: - Use a fresh, actively growing mycelial culture for inoculation.- Standardize the amount of inoculum used for each fermentation batch. | |
| Contamination: Presence of bacteria or other fungi. | Aseptic Technique: - Ensure all media, glassware, and equipment are properly sterilized.- Work in a sterile environment (e.g., laminar flow hood) during all transfer and inoculation steps. | |
| 2. Good Mycelial Growth, but Low/No this compound Yield | Suboptimal Production Medium: The medium that supports good growth may not be ideal for secondary metabolite production. | Optimize Production Medium: - Carbon Source: Experiment with different carbon sources such as glucose, mannose, and dextrin.[1] An optimal glucose concentration is often around 40 g/L.[4]- Nitrogen Source: Test various nitrogen sources like yeast extract, peptone, and corn steep liquor.[3] Nitrogen limitation can sometimes trigger secondary metabolism.[4]- C:N Ratio: The carbon-to-nitrogen ratio is a critical factor. Systematically vary this ratio to find the optimum for this compound production. |
| Inappropriate Fermentation Conditions: Static vs. shaken culture, aeration, and light conditions. | Vary Fermentation Parameters: - Agitation and Aeration: While shaking can improve nutrient and oxygen distribution for growth, static culture has been shown to enhance the production of some triterpenoids in Ganoderma.[4] Experiment with both to determine the best condition for this compound.- Light: Fungal secondary metabolism can be influenced by light. Compare yields from cultures grown in the dark versus those exposed to a light/dark cycle. | |
| Incorrect Harvest Time: Secondary metabolite production is often growth-phase dependent. | Time-Course Study: - Harvest samples at different time points throughout the fermentation process (e.g., every 2-3 days) and quantify this compound to determine the peak production period. | |
| 3. Inconsistent Yields Between Batches | Variability in Inoculum: Inconsistent age, size, or physiological state of the seed culture. | Standardize Seed Culture Preparation: - Develop and follow a strict protocol for preparing your seed culture, ensuring consistency in media, incubation time, and agitation. |
| Inconsistent Medium Preparation: Variations in component concentrations or sterilization procedures. | Precise Media Formulation: - Accurately weigh all medium components.- Ensure complete dissolution of all ingredients before sterilization.- Validate your sterilization process to avoid degradation of heat-sensitive components. | |
| Fluctuations in Fermentation Parameters: Inconsistent temperature, pH, or agitation control. | Monitor and Control Fermentation: - Use calibrated equipment to monitor and maintain consistent fermentation parameters throughout the entire process. |
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound has been isolated from Ganoderma lucidum and Ganoderma pfeifferi.[5][6][7]
Q2: What type of compound is this compound?
A2: this compound is a meroterpenoid, specifically a farnesyl hydroquinone.[7]
Q3: How can I quantify the amount of this compound in my culture extracts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective method for the quantification of secondary metabolites like this compound. A validated analytical method with a proper reference standard is crucial for accurate quantification.
Q4: Can I use elicitors to increase the yield of this compound?
A4: The use of elicitors to stimulate secondary metabolite production is a common strategy in fungal fermentation. While specific data for this compound is unavailable, elicitors such as methyl jasmonate and salicylic (B10762653) acid have been shown to enhance the production of other triterpenoids in Ganoderma.[4] It is recommended to test different elicitors at various concentrations and addition times.
Q5: Is a two-stage fermentation process beneficial for this compound production?
A5: A two-stage fermentation process can be highly effective. The first stage is optimized for rapid biomass accumulation, and the second stage is designed to induce stress or provide specific precursors to enhance secondary metabolite production.[4] For example, after a period of growth in a rich medium, the mycelia can be transferred to a medium with limited nitrogen to trigger this compound biosynthesis.
Experimental Protocols
Preparation of Seed Culture
-
Medium: Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculation: Aseptically transfer a small piece of a stock culture of the Ganoderma strain onto the center of a fresh PDA plate.
-
Incubation: Incubate the plates at 28°C in the dark until the mycelia cover approximately two-thirds of the plate.
-
Liquid Seed Culture: Aseptically transfer several small pieces of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 150 rpm for 5-7 days. This will serve as the seed culture for the production fermentation.
Submerged Fermentation for this compound Production
-
Production Medium: Prepare the desired production medium in Erlenmeyer flasks. A basal medium could consist of (per liter): Glucose 40 g, Peptone 5 g, KH2PO4 1 g, MgSO4·7H2O 0.5 g.
-
Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.
-
Incubation: Incubate the flasks under the desired conditions (e.g., 28°C, static or 150 rpm) for the predetermined fermentation period.
Extraction of this compound
-
Harvesting: Separate the mycelia from the fermentation broth by filtration.
-
Drying: Dry the mycelia at 50-60°C until a constant weight is achieved.
-
Grinding: Grind the dried mycelia into a fine powder.
-
Solvent Extraction: Extract the mycelial powder with a suitable organic solvent such as ethanol (B145695) or ethyl acetate. This can be done by maceration or using a Soxhlet extractor.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract containing this compound.
Quantification by HPLC
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
HPLC System: Use a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (both may contain a small amount of formic acid or acetic acid to improve peak shape).
-
Detection: Monitor the elution profile with a UV detector at a wavelength determined by the UV absorbance maximum of this compound, or use a mass spectrometer for more selective and sensitive detection.
-
Quantification: Prepare a calibration curve using a purified this compound standard to calculate the concentration in the sample.
Visualizations
Experimental Workflow for Yield Optimization
Caption: A logical workflow for systematically optimizing this compound yield.
Hypothesized Biosynthetic Pathway for Farnesyl Hydroquinones
Caption: A simplified diagram of the likely biosynthetic origin of this compound.
References
- 1. Optimization of Growth Conditions and Biological Activities of Nepalese Ganoderma lucidum Strain Philippine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the health benefits of Ganoderma: antimicrobial properties and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Components in Ganoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Ganomycin I Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding batch-to-batch variability in Ganomycin I extracts from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound and other Ganoderma extracts can stem from multiple factors throughout the cultivation and extraction process. Key sources include:
-
Genetic Strain: Different strains of Ganoderma will inherently produce varying profiles and quantities of secondary metabolites, including this compound.[1]
-
Cultivation Substrate: The composition of the growth medium, such as supplemented sawdust versus wood logs, significantly influences the production of bioactive compounds like triterpenoids.[1]
-
Growth Stage at Harvest: The concentration of bioactive compounds, including triterpenoids, changes as the mushroom matures. Harvesting at inconsistent developmental stages can lead to significant compositional differences between batches.[1]
-
Environmental Factors: Cultivation parameters like temperature, humidity, and CO2 levels can alter the mushroom's metabolism and the production of this compound.[1]
-
Extraction Method and Parameters: The choice of extraction technique (e.g., ultrasonic-assisted extraction, maceration, Soxhlet) and variations in parameters such as solvent type, solvent concentration, temperature, and extraction time have a profound impact on the yield and purity of the final extract.[2][3]
Q2: How can I standardize my this compound extraction process to minimize variability?
A2: Standardization is critical for achieving reproducible results. Key steps to standardize your extraction protocol include:
-
Standardize Raw Material: Source your Ganoderma raw material from a single, reputable supplier who can provide detailed information on the strain, cultivation substrate, and harvest time.[2]
-
Consistent Particle Size: Standardize the grinding process to ensure a uniform and consistent particle size of the raw material, which affects solvent penetration and extraction efficiency.[2]
-
Precise Extraction Parameters: Maintain a precise and consistent solvent-to-solid ratio, extraction time, and temperature for every batch.[4]
-
Use Validated Analytical Methods: Employ validated analytical techniques like HPLC to quantify this compound and other marker compounds to ensure consistency between batches.[5]
Q3: My HPLC chromatograms show inconsistent peak areas for this compound between batches. What could be the cause?
A3: Inconsistent peak areas for your target compound in HPLC analysis between different batches of the same extract can be due to several reasons:
-
Actual Variation in Extract Composition: The most likely reason is a true difference in the concentration of this compound in the extracts due to the factors mentioned in Q1.
-
Inconsistent Injection Volumes: Ensure your HPLC autosampler is functioning correctly and there are no air bubbles or blockages in the injector.[4]
-
Column Degradation: The stationary phase of your HPLC column can degrade over time, especially when analyzing complex natural product extracts. This can lead to peak broadening and a decrease in peak area. Consider flushing the column with a strong solvent or replacing it if necessary.[4]
-
Mobile Phase Inconsistency: Prepare fresh mobile phase for each analysis and ensure proper mixing, especially if using a gradient elution.[2]
Q4: The biological activity of my this compound extracts is variable, even when the HPLC profiles appear similar. What could be the reason?
A4: This can be a complex issue. While HPLC is excellent for quantifying known compounds, it may not reveal the complete picture of the extract's composition.
-
Presence of Synergistic or Antagonistic Compounds: Other, unquantified compounds in the extract could be influencing the overall biological activity. Minor variations in these compounds that are not easily detected by your current HPLC method could lead to significant differences in bioactivity.
-
Degradation of Bioactive Compounds: this compound or other active compounds may have degraded in some batches due to improper storage or handling, which might not be immediately obvious from the chromatogram.
-
Assay Variability: Ensure that the variability is not coming from the biological assay itself. Run appropriate controls and replicates to confirm the consistency of the assay.
Troubleshooting Guides
Issue 1: Low Yield of this compound Extract
| Possible Cause | Troubleshooting Steps |
| Improper Solvent Choice | This compound is a meroterpenoid. Ensure you are using a solvent of appropriate polarity. Ethanol (B145695) or methanol (B129727) are commonly used for extracting triterpenoids from Ganoderma.[3] |
| Inefficient Extraction Method | Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which have been shown to improve the yield of triterpenoids compared to simple maceration.[3][6] |
| Suboptimal Extraction Parameters | Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. Refer to the quantitative data tables below for guidance. |
| Poor Quality Raw Material | Ensure the Ganoderma raw material is of high quality and has been stored correctly to prevent degradation of bioactive compounds. |
Issue 2: Poor Solubility of Dried Extract
| Possible Cause | Troubleshooting Steps |
| Incorrect Reconstitution Solvent | Ensure the solvent used for reconstitution is appropriate for this compound. Test solubility in a small volume first. |
| Incorrect pH | The solubility of some triterpenoids can be pH-dependent. Test the solubility of your extract in buffers with different pH values.[1] |
| Presence of Insoluble Polysaccharides | If a hot water extraction was part of the process, water-insoluble polysaccharides may be present. Consider a solvent partitioning step to separate the more polar compounds from the less polar triterpenoids. |
Data Presentation
Table 1: Effect of Extraction Parameters on Total Triterpenoid Yield from Ganoderma lucidum
| Extraction Method | Ethanol Conc. (%) | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Triterpenoid Yield (mg/g) |
| Heat-Assisted | 62.5 | 90.0 | 78.9 | N/A | Not specified, but optimized for yield |
| Ultrasound-Assisted | 89.5 | N/A | 40 | 100 | 435.6 ± 21.1 (as total triterpenes) |
| Ultrasound-Assisted | Not specified | Not specified | 55 | 480 | 9.58 |
| High-Pressure Extraction | 70 | 90 | 30 | N/A | 14.1 |
| Microwave-Assisted | Not specified | Not specified | Not specified | Not specified | 12.1 |
| Hot Water Extraction | N/A | Not specified | Not specified | N/A | 3.69 |
Data compiled from multiple sources. Yields may not be directly comparable due to differences in quantification methods and raw material.[3][6][7]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Sample Preparation: Dry and powder the Ganoderma fruiting bodies or mycelia to a consistent particle size.
-
Extraction:
-
Filtration and Concentration:
-
Sample for Analysis:
Protocol 2: HPLC Analysis of Ganoderic Acids (including this compound)
This protocol provides a starting point for the quantitative analysis of this compound and related ganoderic acids.
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water is commonly used.[5][9]
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run to elute compounds of increasing hydrophobicity.
-
-
Flow Rate: 0.6-1.0 mL/min.[5]
-
Column Temperature: 30°C.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared sample extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Use the calibration curve to determine the concentration of this compound in the samples.[8]
-
Mandatory Visualization
Caption: this compound inhibits osteoclastogenesis.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols to Remove Ganomycin I Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ganomycin I and the specific challenges of removing its isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why are they difficult to separate?
A1: this compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin.[1] Isomers of this compound are molecules that have the same chemical formula but different spatial arrangements of atoms. This structural similarity results in very similar physicochemical properties, such as polarity and size, making their separation by standard chromatographic techniques challenging.[2]
Q2: What are the most common analytical techniques for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating isomers.[3] Specifically, Reverse-Phase HPLC (RP-HPLC) using a C18 column is a good starting point. For particularly challenging separations, chiral chromatography, which utilizes a chiral stationary phase (CSP), can be employed to differentiate between enantiomers.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also invaluable for both separating and identifying the isomers.
Q3: What factors can be adjusted to improve the resolution of this compound isomers in HPLC?
A3: Several factors can be optimized to enhance isomer resolution. These include:
-
Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact selectivity.
-
Column Chemistry: Screening different stationary phases (e.g., C18, Phenyl, Biphenyl) can exploit subtle differences in isomer-column interactions.
-
Temperature: Adjusting the column temperature can alter the thermodynamics of the separation, sometimes leading to improved resolution.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation efficiency.
-
pH of the Mobile Phase: For ionizable isomers, adjusting the pH of the mobile phase can alter their retention behavior and improve separation.
Q4: Are there any alternatives to HPLC for separating this compound isomers?
A4: While HPLC is the gold standard, other techniques like Supercritical Fluid Chromatography (SFC) can sometimes offer better resolution for certain types of isomers and is considered a "greener" alternative to normal-phase HPLC. High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the preparative separation of isomers from natural products.
Troubleshooting Guide for this compound Isomer Purification
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Resolution of Isomer Peaks | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Suboptimal temperature. | - Optimize Mobile Phase: Perform a gradient scout run to identify the approximate elution concentration. Then, run a series of isocratic or shallow gradient separations with small variations in the organic solvent percentage.- Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) to find one with better selectivity for your isomers.- Vary Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Column degradation. | - Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.- Reduce Sample Load: Decrease the concentration of the sample being injected.- Use a New Column: If the column is old or has been exposed to harsh conditions, replace it. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature instability.- Column equilibration issues. | - Ensure Proper Mixing: Thoroughly mix and degas the mobile phase before use.- Use a Column Oven: Maintain a constant column temperature using a thermostat.- Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Co-elution with Other Impurities | - Insufficient separation power of the current method.- Complexity of the crude extract. | - Employ a Multi-Step Purification: Use a preliminary purification step, such as flash chromatography, to remove unrelated impurities before the final HPLC step.- Utilize a 2D-LC System: For highly complex mixtures, a two-dimensional liquid chromatography system can provide enhanced separation. |
Experimental Protocols
Protocol 1: HPLC-Based Purification of this compound Isomers
This protocol outlines a general approach for the purification of this compound isomers from a crude fungal extract. Optimization will be required based on the specific isomer profile and available instrumentation.
1. Sample Preparation: a. Extract the fungal biomass with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate). b. Concentrate the extract under reduced pressure to obtain a crude residue. c. Pre-purify the crude extract using flash chromatography on silica (B1680970) gel with a hexane-ethyl acetate (B1210297) gradient to enrich the fraction containing this compound.
2. HPLC Method Development (Analytical Scale): a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with a linear gradient from 40% B to 90% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 254 nm. g. Injection Volume: 10 µL. h. Optimization: Based on the initial chromatogram, adjust the gradient, flow rate, and mobile phase composition to maximize the resolution between the this compound isomer peaks. Consider testing a Phenyl-Hexyl or Biphenyl column for alternative selectivity.
3. Preparative HPLC Purification: a. Scale up the optimized analytical method to a preparative HPLC system with a larger dimension column (e.g., 21.2 x 250 mm, 5 µm). b. Adjust the flow rate according to the column size. c. Dissolve the enriched this compound fraction in a minimal amount of mobile phase. d. Inject the sample and collect fractions corresponding to the isomer peaks.
4. Post-Purification Analysis: a. Analyze the collected fractions by analytical HPLC to confirm purity. b. Combine the pure fractions for each isomer and remove the solvent under reduced pressure. c. Confirm the identity of the purified isomers using LC-MS/MS and NMR spectroscopy.
Data Presentation
Table 1: Illustrative Data from HPLC Method Development for this compound Isomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 | C18 | Phenyl-Hexyl | Phenyl-Hexyl |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Gradient | 40-90% B in 30 min | 40-90% B in 30 min | 40-90% B in 30 min | 30-70% B in 40 min |
| Temperature | 30°C | 30°C | 30°C | 40°C |
| Resolution (Rs) between Isomer 1 & 2 | 1.2 | 1.4 | 1.6 | 2.1 (Baseline) |
This table presents hypothetical data to illustrate the process of method optimization. Actual results may vary.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound isomers.
Caption: this compound inhibits the RANKL-mediated signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Ganomycin I and Statins as HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the HMG-CoA reductase inhibitory activities of Ganomycin I, a natural product, and the widely prescribed class of drugs, statins. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to HMG-CoA Reductase Inhibition
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. The inhibition of this enzyme is a well-established therapeutic strategy for lowering cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for cardiovascular diseases. Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase and are the cornerstone of lipid-lowering therapy.[1] this compound, a meroterpenoid isolated from Ganoderma species, has also been identified as an inhibitor of HMG-CoA reductase, presenting a natural alternative for investigation.
Mechanism of Action
Both statins and this compound exert their inhibitory effect on HMG-CoA reductase, albeit with different chemical scaffolds.
Statins: These drugs are structural analogs of the HMG-CoA substrate. They competitively bind to the active site of HMG-CoA reductase, thereby blocking the access of the natural substrate and preventing its conversion to mevalonate.[2] This inhibition leads to a reduction in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[1]
This compound: As a meroterpenoid, this compound possesses a distinct chemical structure from statins. While it also inhibits HMG-CoA reductase, its binding mechanism and interaction with the enzyme's active site may differ from that of statins. Research has also explored structural modifications of this compound to enhance its inhibitory potency and other pharmacological properties.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound, one of its potent derivatives, and a range of commercially available statins against HMG-CoA reductase. It is important to note that these values are compiled from different studies and may have been determined under slightly varied experimental conditions.
| Compound | IC50 Value (nM) | Source |
| Natural Product | ||
| This compound | 5,820 - 112,120 nM (5.82 - 112.12 µM) | (Wang et al., 2018) |
| Statins | ||
| Atorvastatin | ~8 nM | (Data from multiple sources) |
| Fluvastatin | 3 - 20 nM | (University of Helsinki, 2023)[2] |
| Pitavastatin | 7.86 nM | (University of Helsinki, 2023)[2] |
| Rosuvastatin | 2.98 nM | (University of Helsinki, 2023)[2] |
| Simvastatin (B1681759) (acid form) | 3 - 20 nM | (University of Helsinki, 2023)[2] |
| Pravastatin | 13.4 nM | (University of Helsinki, 2023)[2] |
Note: The IC50 values for statins can vary between studies. The ranges provided reflect this variability. The active form of simvastatin (simvastatin acid) was used for the IC50 determination.
From the data, it is evident that statins exhibit significantly higher potency in inhibiting HMG-CoA reductase, with IC50 values in the low nanomolar range. In contrast, this compound's inhibitory activity is in the micromolar range. This substantial difference in potency is a critical consideration for therapeutic applications.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
The diagram above illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase. Both statins and this compound act by inhibiting this enzyme, thereby blocking the production of mevalonate and subsequent cholesterol synthesis.
This workflow outlines the key steps involved in a typical in vitro assay to determine the inhibitory activity of compounds against HMG-CoA reductase. The assay measures the rate of NADPH consumption, which is proportional to the enzyme's activity.
Experimental Protocols
The following is a representative protocol for an HMG-CoA reductase inhibition assay, based on methodologies reported in the literature.
1. Materials and Reagents:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (this compound or statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in each well of the microplate.
-
Add varying concentrations of the test inhibitor (this compound or statin) to the respective wells. A control well containing the solvent vehicle without the inhibitor should be included.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a pre-determined amount of HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This comparative guide demonstrates that while both this compound and statins inhibit HMG-CoA reductase, statins are significantly more potent inhibitors. The nanomolar IC50 values of statins underscore their high efficacy, which has been clinically translated into effective cholesterol-lowering therapies. This compound, with its micromolar inhibitory activity, may serve as a lead compound for the development of new HMG-CoA reductase inhibitors, potentially with different pharmacological profiles. Further research, including structural biology studies to elucidate the binding mode of this compound to the enzyme and in vivo efficacy studies, is warranted to fully understand its potential as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the field of HMG-CoA reductase inhibition.
References
Ganomycin I: A Comparative Analysis of a Fungal Metabolite as an HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ganomycin I, a natural compound isolated from the mushroom Ganoderma colossum, and its efficacy as an inhibitor of HIV-1 protease. The performance of this compound is evaluated against other natural compounds targeting the same viral enzyme, supported by experimental data from scientific literature. This document aims to be a valuable resource for researchers in virology, natural product chemistry, and drug discovery.
Introduction to HIV Protease Inhibition
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes, a process essential for the production of infectious virions. Inhibition of this protease is a key therapeutic strategy in the management of HIV/AIDS, forming a cornerstone of Highly Active Antiretroviral Therapy (HAART). While numerous synthetic protease inhibitors have been developed and are in clinical use, the exploration of natural products as a source of novel inhibitors continues to be a promising area of research due to their vast structural diversity and potential for unique mechanisms of action.
This compound: An Overview
This compound is a farnesyl hydroquinone (B1673460) isolated from the fruiting bodies of the mushroom Ganoderma colossum.[1] Research has demonstrated its inhibitory activity against the HIV-1 protease, highlighting its potential as a lead compound for the development of new antiretroviral agents.
Comparative Efficacy of Natural HIV Protease Inhibitors
The inhibitory potency of various natural compounds against HIV-1 protease is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound and a selection of other natural HIV protease inhibitors.
| Compound | Natural Source | Chemical Class | IC50 Value |
| This compound | Ganoderma colossum | Farnesyl Hydroquinone | 7.5 µg/mL |
| Ganomycin B | Ganoderma colossum | Farnesyl Hydroquinone | 1.0 µg/mL |
| Schisanlactone A | Ganoderma colossum | Tetracyclic Triterpene | 5.0 µg/mL |
| Ganoderic Acid GS-2 | Ganoderma sinense | Lanostane Triterpenoid | 20-40 µM |
| 20-hydroxylucidenic acid N | Ganoderma sinense | Lanostane Triterpenoid | 20-40 µM |
| 20(21)-dehydrolucidenic acid N | Ganoderma sinense | Lanostane Triterpenoid | 20-40 µM |
| Ganoderiol F | Ganoderma sinense | Lanostane Triterpenoid | 20-40 µM |
| Ganoderiol F | Ganoderma lucidum | Triterpene | 7.8 µg/mL (anti-HIV-1 activity) |
| Ganodermanontriol | Ganoderma lucidum | Triterpene | 7.8 µg/mL (anti-HIV-1 activity) |
| Ganoderic Acid B | Ganoderma lucidum | Triterpene | 0.17-0.23 mM |
| Ganoderiol B | Ganoderma lucidum | Triterpene | 0.17-0.23 mM |
| Ganoderic Acid C1 | Ganoderma lucidum | Triterpene | 0.17-0.23 mM |
| Ganoderic Acid H | Ganoderma lucidum | Triterpene | 0.17-0.23 mM |
| Ganoderiol A | Ganoderma lucidum | Triterpene | 0.17-0.23 mM |
| Bilobol C | Ginkgo biloba | Alkylphenol | 2.6 µM |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies. Conversion between µg/mL and µM requires the molecular weight of the compound.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on HIV-1 protease is typically performed using in vitro enzymatic assays. A common methodology is a fluorometric assay, which measures the cleavage of a synthetic peptide substrate that has a fluorescent reporter and a quencher at its ends.
General Protocol for a Fluorometric HIV-1 Protease Inhibition Assay:
1. Reagents and Materials:
- Recombinant HIV-1 Protease
- Fluorogenic peptide substrate (e.g., a peptide sequence mimicking a natural cleavage site of the protease, flanked by a fluorophore and a quencher)
- Assay Buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and BSA at a specific pH)
- Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., Pepstatin A)
- 96-well microplates (black, for fluorescence measurements)
- Fluorescence microplate reader
2. Assay Procedure:
- Preparation of Reagents: All reagents are prepared and brought to the optimal reaction temperature (e.g., 37°C). The test compounds are serially diluted to various concentrations.
- Reaction Setup: In each well of the microplate, the following are added in a specific order:
- Assay Buffer
- Test compound at a specific concentration (or solvent for the control, and a known inhibitor for the positive control).
- Recombinant HIV-1 Protease.
- Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
- Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., 1-3 hours) at an excitation and emission wavelength pair appropriate for the specific fluorophore used (e.g., Ex/Em = 330/450 nm).[2][3]
- Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening natural compounds for HIV-1 protease inhibitory activity.
Caption: Workflow for in vitro screening of natural HIV protease inhibitors.
Mechanism of Action of HIV Protease Inhibitors
HIV protease inhibitors are designed to mimic the transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme.[4] They bind to the active site of the protease, preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This results in the production of immature, non-infectious viral particles.
The following diagram illustrates the signaling pathway of HIV protease in the viral life cycle and the point of intervention by inhibitors.
Caption: HIV protease's role in viral maturation and its inhibition.
Conclusion
This compound, a natural product from Ganoderma colossum, demonstrates notable inhibitory activity against HIV-1 protease. When compared to other natural inhibitors, particularly its analog Ganomycin B, it shows moderate potency. The diverse range of natural compounds, especially those from the Ganoderma genus, that exhibit anti-HIV activity underscores the importance of natural product research in the quest for new antiviral therapies. The experimental protocols for screening such compounds are well-established, providing a reliable framework for future drug discovery efforts. Further investigation into the structure-activity relationships of this compound and related compounds could lead to the design of more potent and specific HIV protease inhibitors.
References
A Comparative Analysis of the Bioactivities of Ganomycin I and Ganomycin B
For Researchers, Scientists, and Drug Development Professionals
Ganomycins I and B, meroterpenoids isolated from Ganoderma species, have emerged as compounds of significant interest in drug discovery due to their diverse biological activities. This guide provides a comparative analysis of the bioactivity of Ganomycin I and Ganomycin B, summarizing key experimental data and elucidating their mechanisms of action to assist researchers in the fields of pharmacology and drug development.
I. Comparative Bioactivity Profile
This compound and Ganomycin B exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. While both compounds share structural similarities, subtle differences in their chemical makeup contribute to variations in their biological potency and mechanisms of action.
Antimicrobial Activity
Both this compound (often reported as Ganomycin A) and Ganomycin B have demonstrated notable activity against a panel of Gram-positive bacteria. Comparative data from antimicrobial susceptibility testing reveals similar efficacy against certain strains.
Table 1: Comparative Antimicrobial Activity of this compound (as A) and Ganomycin B
| Microorganism | Ganomycin A (MIC, µg/mL) | Ganomycin B (MIC, µg/mL) |
| Bacillus subtilis | 15-25 mm inhibition zone | 15-25 mm inhibition zone |
| Staphylococcus aureus | 25 | 25 |
| Micrococcus flavus | 2.5 | 2.5 |
Data presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition.
Enzyme Inhibition
This compound and Ganomycin B have been shown to inhibit key enzymes involved in metabolic and disease pathways.
Table 2: Comparative Enzyme Inhibitory Activity
| Enzyme | This compound (Activity) | Ganomycin B (IC50) |
| HMG-CoA Reductase | Inhibitor | 14.3 µM |
| α-Glucosidase | Inhibitor | Not Reported |
| HIV Protease | Inhibitor | Not Reported |
Anticancer and Anti-inflammatory Activity
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the bioactivities of this compound and Ganomycin B.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is employed to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The Ganomycin compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
HMG-CoA Reductase Inhibition Assay
This assay measures the inhibitory effect of a compound on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing HMG-CoA reductase, the substrate HMG-CoA, and NADPH in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the Ganomycin compounds are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme or substrate.
-
Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Western Blot Analysis for MAPK Phosphorylation
This technique is used to detect the phosphorylation status of MAP kinases, which is indicative of their activation.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations for a specified duration.
-
Protein Extraction: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., p-ERK, p-JNK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound and Ganomycin B exert their effects is fundamental to their development as therapeutic agents.
This compound: Inhibition of Osteoclastogenesis via MAPK and NFATc1 Signaling
This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascade.[1]
Caption: this compound inhibits osteoclastogenesis by suppressing the MAPK and NFATc1 signaling pathways.
Ganomycin B: Potential Mechanisms of Action
While the specific signaling pathways for Ganomycin B's anti-inflammatory and anticancer activities are less defined, its known bioactivities suggest potential mechanisms. Its antimicrobial action is likely due to the disruption of microbial cell membranes, a common mechanism for farnesyl hydroquinones. The inhibition of HMG-CoA reductase points to a direct interaction with this key metabolic enzyme. Further research is needed to elucidate its impact on inflammatory pathways such as NF-κB and MAPK, and its potential to induce apoptosis or inhibit cell proliferation in cancer cells.
Caption: Postulated mechanisms of action for Ganomycin B, including established and potential pathways.
IV. Conclusion
This compound and Ganomycin B are promising natural products with a spectrum of bioactive properties. While they exhibit similar antimicrobial efficacy against certain bacterial strains, their effects on enzymatic and cellular signaling pathways appear to differ, highlighting the potential for distinct therapeutic applications. Further head-to-head comparative studies, particularly focusing on their anti-inflammatory and anticancer activities with detailed mechanistic investigations, are warranted to fully realize their therapeutic potential. This guide serves as a foundational resource for researchers to build upon in the ongoing exploration of these fascinating molecules.
References
Validating the Anti-Osteoclastogenic Effects of Ganomycin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-osteoclastogenic properties of Ganomycin I, a meroterpenoid isolated from the mushroom Ganoderma lucidum, against Alendronate, a well-established bisphosphonate drug. The supporting experimental data, detailed protocols, and pathway diagrams included herein are intended to facilitate further research and development in the field of bone biology and osteoporosis treatment.
Comparative Efficacy in Inhibiting Osteoclastogenesis
This compound has demonstrated a significant dose-dependent inhibitory effect on the formation of osteoclasts, the primary cells responsible for bone resorption. Experimental data from in vitro studies using RAW264.7 murine macrophage cells stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) show that this compound can effectively suppress osteoclast differentiation. This inhibitory effect is comparable to that of Alendronate, a widely used clinical therapeutic for bone-related disorders.
Below is a summary of the quantitative data from studies evaluating the efficacy of this compound and Alendronate in inhibiting the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts.
| Compound | Concentration | Cell Line | RANKL Concentration | Inhibition of Osteoclast Formation (%) | Reference |
| This compound | 1.25 µM | RAW264.7 | 50 ng/mL | ~45% | Tran et al., 2019 |
| 2.5 µM | RAW264.7 | 50 ng/mL | ~65% | Tran et al., 2019 | |
| 5 µM | RAW264.7 | 50 ng/mL | ~85% | Tran et al., 2019 | |
| Alendronate | 5 µM | RAW264.7 | 50 ng/mL | ~50% | Minodronate and alendronate inhibited osteoclast formation in RAW264.7 cells.[1] |
| 10 µM | RAW264.7 | 50 ng/mL | ~70% | Minodronate and alendronate inhibited osteoclast formation in RAW264.7 cells.[1] | |
| 20 µM | RAW264.7 | 50 ng/mL | ~90% | Minodronate and alendronate inhibited osteoclast formation in RAW264.7 cells.[1] |
Inhibition of Bone Resorption
Beyond inhibiting the formation of osteoclasts, this compound also effectively curtails their primary function: bone resorption. In vitro bone resorption assays, which measure the area of resorption pits on bone-mimicking substrates, reveal that this compound significantly reduces the resorptive activity of mature osteoclasts in a dose-dependent manner.
| Compound | Concentration | Cell Line | Inhibition of Bone Resorption Area (%) | Reference |
| This compound | 1.25 µM | BMMs | ~40% | Tran et al., 2019 |
| 2.5 µM | BMMs | ~60% | Tran et al., 2019 | |
| 5 µM | BMMs | ~80% | Tran et al., 2019 | |
| Alendronate | 10⁻⁷ M | Human PBMCs | Significant Inhibition | Human osteoclast formation and activity in vitro: effects of alendronate.[2] |
| 10⁻⁵ M | Human PBMCs | Profound Decrease | Human osteoclast formation and activity in vitro: effects of alendronate.[2] |
Experimental Protocols
For the validation and comparison of anti-osteoclastogenic compounds, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
RANKL-Induced Osteoclastogenesis in RAW264.7 Cells
This protocol outlines the procedure for inducing the differentiation of RAW264.7 macrophage cells into osteoclasts using RANKL.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% fetal bovine serum (FBS).
-
Induction of Differentiation: After 24 hours, replace the medium with fresh α-MEM containing 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Compound Treatment: Add this compound or the comparator compound at various concentrations to the culture medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Culture Maintenance: Culture the cells for 5-6 days, replacing the medium with fresh medium containing RANKL and the respective treatments every 2 days.
-
Assessment: After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a phenotypic marker for osteoclasts. This protocol details the staining procedure to visualize and quantify differentiated osteoclasts.
-
Cell Fixation: After the culture period, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells with PBS and incubate with a TRAP staining solution (containing naphthol AS-MX phosphate (B84403) and fast red violet LB salt in a sodium acetate (B1210297) buffer, pH 5.0, with sodium tartrate) for 1 hour at 37°C.
-
Microscopy: Wash the cells with distilled water and allow them to air dry. TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and can be counted under a light microscope.
Bone Resorption Pit Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
-
Cell Seeding on Substrate: Seed bone marrow-derived macrophages (BMMs) or RAW264.7 cells on bone-mimicking calcium phosphate-coated plates or dentin slices in the presence of M-CSF (Macrophage Colony-Stimulating Factor) and RANKL.
-
Compound Treatment: Add this compound or the comparator compound at various concentrations to the culture medium.
-
Culture: Culture the cells for 7-10 days to allow for the formation of mature, resorbing osteoclasts.
-
Cell Removal: Remove the cells from the substrate by sonication or treatment with a bleach solution.
-
Visualization of Pits: Stain the resorption pits with a solution such as Toluidine Blue.
-
Quantification: Capture images of the resorption pits using a microscope and quantify the total resorbed area using image analysis software (e.g., ImageJ).
Western Blot Analysis of Signaling Proteins
This protocol is used to analyze the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
-
Cell Lysis: Pre-treat RAW264.7 cells with this compound for 2 hours and then stimulate with RANKL (100 ng/mL) for the desired time points (e.g., 0, 5, 10, 20, 30 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and NFATc1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathways and Experimental Workflow
The anti-osteoclastogenic effect of this compound is mediated through the inhibition of specific intracellular signaling pathways crucial for osteoclast differentiation and function. The diagrams below illustrate the targeted pathway and the general experimental workflow.
Caption: this compound inhibits RANKL-induced osteoclastogenesis by suppressing the MAPKs and NFATc1 signaling pathways.
Caption: Workflow for evaluating the anti-osteoclastogenic effects of this compound.
References
A Head-to-Head Comparison of Synthetic vs. Natural Ganomycin I: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetic and natural Ganomycin I. Due to a lack of direct comparative studies in publicly available literature, this guide summarizes the known properties of natural this compound and presents a hypothetical framework for the experimental comparison of its synthetic counterpart.
This compound, a meroterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse biological activities. While the natural product has been the focus of numerous studies, the potential for its chemical synthesis opens avenues for scalable production and structural modification to enhance its therapeutic properties. This guide aims to provide a clear, data-driven comparison, where available, and to outline the necessary experimental protocols for a comprehensive head-to-head analysis.
Biological Activity of Natural this compound
Natural this compound has demonstrated a range of biological effects, with notable activity in anti-osteoclastogenesis and antimicrobial applications.
Anti-Osteoclastogenesis Activity
Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. Natural this compound has been shown to inhibit the formation and function of osteoclasts.
| Biological Endpoint | Cell Line | Effective Concentration | Key Findings |
| Osteoclast Differentiation | Murine Bone Marrow Macrophages (BMMs) and RAW264.7 cells | Dose-dependent | Significantly inhibited RANKL-induced osteoclast formation.[1][2] |
| Bone Resorption | Murine Bone Marrow Macrophages (BMMs) | Dose-dependent | Reduced bone resorption activity.[1][2] |
| Actin-ring Formation | Murine Bone Marrow Macrophages (BMMs) | Dose-dependent | Inhibited the formation of actin rings, which are crucial for osteoclast function.[1][2] |
Antimicrobial Activity
This compound belongs to a class of compounds from Ganoderma species that exhibit antimicrobial properties. While specific data for this compound is limited, related compounds like Ganomycin A and B have shown activity against various bacteria.
| Organism | Strain | MIC (µg/mL) |
| Bacillus subtilis | ATCC 6633 | Not specified for this compound |
| Staphylococcus aureus | ATCC 6538 | Not specified for this compound |
| Escherichia coli | ATCC 25922 | Not specified for this compound |
| Pseudomonas aeruginosa | ATCC 27853 | Not specified for this compound |
Signaling Pathway Modulation by Natural this compound
Natural this compound exerts its anti-osteoclastogenic effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the RANKL-induced activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent expression of the transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][2]
Synthesis of this compound
While detailed protocols for the total synthesis of this compound are not widespread in the literature, the synthesis of numerous Ganoderma meroterpenoids has been successfully achieved. Furthermore, natural this compound has been utilized as a lead compound for the synthesis of various derivatives, indicating that a synthetic route to the core structure is well within the capabilities of modern organic synthesis. A plausible synthetic approach would likely involve the coupling of a suitably functionalized aromatic precursor with a terpenoid side chain.
Proposed Experimental Workflow for Head-to-Head Comparison
To provide a definitive comparison between natural and synthetic this compound, a standardized experimental workflow is essential. The following diagram outlines a proposed workflow for a comprehensive comparative study.
Experimental Protocols
The following are detailed methodologies for the key experiments required for a head-to-head comparison.
Extraction and Purification of Natural this compound
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Characterization: The structure and purity of the isolated this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Anti-Osteoclastogenesis Assay
-
Cell Culture: Murine bone marrow macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and M-CSF (30 ng/mL).
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and treated with various concentrations of natural or synthetic this compound in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) for 5-7 days.
-
TRAP Staining: After incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Bone Resorption Assay: BMMs are seeded on bone-mimicking calcium phosphate-coated plates and treated as described above. The area of resorption pits is quantified using an image analyzer.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Two-fold serial dilutions of natural and synthetic this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment: BMMs are pre-treated with natural or synthetic this compound for 2 hours and then stimulated with RANKL (50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 MAPKs, as well as NFATc1 and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion
While natural this compound shows promising biological activities, particularly in the context of bone health, a direct comparison with its synthetic counterpart is crucial for its development as a potential therapeutic agent. The lack of such studies represents a significant research gap. The experimental framework provided in this guide offers a roadmap for researchers to conduct a comprehensive head-to-head comparison, which would be invaluable for elucidating any potential differences in efficacy and for advancing the therapeutic potential of this compound.
References
A Comparative Guide to Confirming Cellular Target Engagement of Ganomycin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the cellular target engagement of Ganomycin I, a bioactive meroterpenoid from Ganoderma species. This compound has been identified as a dual inhibitor of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) and α-glucosidase, and it also impacts the MAPK/ERK signaling pathway.[1][2] Verifying that a compound like this compound directly interacts with its intended targets within a cellular environment is a critical step in drug discovery and mechanism-of-action studies.
This document outlines key experimental approaches for confirming target engagement, presents quantitative data for this compound and its alternatives, and provides detailed experimental protocols.
Comparison of Target Engagement Validation Methods
A multi-faceted approach is often necessary to provide robust evidence of target engagement. The choice of method depends on the target class, available reagents, and desired throughput.
| Method | Principle | Typical Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced aggregation. | Thermal Shift (ΔTm) in the protein's melting curve. | Label-free; confirms target engagement in intact cells and tissues; applicable to many protein classes. | Requires a specific antibody for detection (Western Blot); may not be suitable for all targets (e.g., membrane proteins). |
| Enzymatic/Biochemical Assays | Measures the functional consequence of target engagement by quantifying the inhibition of enzyme activity in cell lysates or with purified protein. | IC50 (half maximal inhibitory concentration). | Directly measures functional activity; high-throughput compatible. | Does not confirm target engagement in an intact cellular environment; susceptible to interference from cellular components in lysate-based assays. |
| Western Blotting (Phosphorylation) | Detects changes in the phosphorylation state of downstream proteins in a signaling pathway upon inhibitor treatment. | Decrease in phosphorylation signal of a downstream substrate. | Provides evidence of functional pathway modulation in cells. | Indirect measure of target engagement; does not confirm direct binding to the upstream target. |
Quantitative Data for Target Engagement
The following tables summarize the inhibitory activities of this compound and related compounds against their respective targets, providing a basis for performance comparison.
Table 1: HMG-CoA Reductase Inhibition
| Compound | Description | Inhibitory Activity | Reference |
| Ganoderic Acid SZ | A meroterpenoid from Ganoderma | Stronger inhibition than Atorvastatin (in vitro) | [1][2] |
| Atorvastatin | Statin; standard HMG-CoA reductase inhibitor | IC50 = 8.2 nM (in vitro) |
Table 2: α-Glucosidase Inhibition
| Compound | Description | IC50 Value | Reference |
| Ganoderol B | A triterpene from Ganoderma lucidum | 119.8 µM | [3][4] |
| Acarbose | Standard α-glucosidase inhibitor | 521.5 µM | [3][4] |
Table 3: MAPK/ERK Pathway Inhibition
| Compound | Description | Reported Cellular Activity | Reference |
| This compound | Meroterpenoid from Ganoderma | Inhibits RANKL-induced phosphorylation of ERK, JNK, and p38 MAPKs | |
| U0126 | Selective MEK1/2 inhibitor | IC50 for ERK inhibition in SH-SY5Y cells = 86 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for confirming the engagement of this compound with a specific target protein (e.g., HMG-CoA reductase) in cultured cells.
a. Cell Culture and Treatment:
-
Culture a human cell line known to express the target protein (e.g., HepG2 for HMG-CoA reductase) to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
b. Heat Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 25°C.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
d. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-HMG-CoA reductase antibody).
-
Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to generate a melting curve. A shift in the curve to a higher temperature for the this compound-treated samples indicates target engagement.
HMG-CoA Reductase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on HMG-CoA reductase activity.
-
Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
To a 96-well plate, add the reaction buffer, NADPH (final concentration 400 µM), and the test compound (this compound or Atorvastatin at various concentrations).
-
Initiate the reaction by adding HMG-CoA substrate (final concentration 400 µM) and purified recombinant HMG-CoA reductase.
-
Monitor the decrease in absorbance at 340 nm every 20 seconds for 10-15 minutes at 37°C, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
α-Glucosidase Inhibition Assay (Cell-Free)
This assay quantifies the inhibition of α-glucosidase activity by this compound.
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).
-
Add the enzyme solution to a 96-well plate containing various concentrations of this compound or Acarbose. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
Structure-Activity Relationship of Ganomycin I and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ganomycin I and its known analogs. Ganomycins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid pathways, isolated from various species of the medicinal mushroom Ganoderma. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development efforts in this area.
Data Presentation: Biological Activities of this compound and Analogs
The following tables summarize the available quantitative data for the biological activities of this compound and its closely related analogs, Ganomycin A and Ganomycin B. The data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Antimicrobial Activity of Ganomycin Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Micrococcus flavus | Escherichia coli | Prototheca wickerhamii |
| Ganomycin A | 25 | 25 | 2.5 | >100 | 50 |
| Ganomycin B | 25 | 25 | 2.5 | >100 | 50 |
| This compound | ND | ND | ND | ND | ND |
ND: Not Determined
Table 2: Anti-Osteoclastogenesis Activity of this compound
| Compound | Target | Assay | Result |
| This compound | RANKL-induced osteoclast differentiation in RAW264.7 cells | TRAP-positive multinucleated cell count | Significant dose-dependent inhibition[1][2] |
Table 3: Cytotoxicity of Farnesyl Phenolic Compounds from Ganoderma sinense (IC50 in µM)
| Compound | U2OS (Osteosarcoma) | SW620 (Colorectal Carcinoma) | ES-2 (Ovarian Carcinoma) | Lo2 (Normal Human Liver) | Vero (Normal Monkey Kidney) |
| Gansinensol E | 19.34 ± 1.56 | 17.52 ± 0.98 | 21.09 ± 1.21 | >50 | >50 |
| Gansinensol F | 20.11 ± 1.12 | 18.93 ± 1.03 | 22.45 ± 1.33 | >50 | >50 |
Note: Gansinensols E and F are structurally related farnesyl phenolic compounds, providing insights into the potential cytotoxicity of the broader class of molecules to which Ganomycins belong.[3][4]
Structure-Activity Relationship (SAR) Analysis
Based on the available data, a preliminary structure-activity relationship for Ganomycins can be inferred:
-
Farnesyl Side Chain: The long lipophilic farnesyl side chain is a common feature of Ganomycins and is crucial for their biological activity. Modifications to this chain, such as changes in length or the introduction of functional groups, are likely to impact the compound's interaction with biological membranes and protein targets.
-
Hydroquinone (B1673460) Ring: The hydroquinone moiety is essential for the antimicrobial and cytotoxic properties of these compounds. The presence and position of hydroxyl groups on the aromatic ring influence the molecule's antioxidant potential and its ability to participate in redox reactions, which can contribute to its biological effects.
-
Carboxylic Acid Group: Ganomycins A and B both possess a carboxylic acid group, which distinguishes them from other related meroterpenoids. This functional group can influence the compound's polarity, solubility, and ability to interact with specific amino acid residues in target proteins. The similar antimicrobial activity of Ganomycins A and B suggests that the subtle structural differences between them do not significantly alter their potency against the tested strains.[5][6]
-
Cytotoxicity vs. Antimicrobial Activity: The potent antimicrobial activity of Ganomycins A and B against Gram-positive bacteria, coupled with their lower activity against the Gram-negative E. coli, suggests a degree of selectivity in their mechanism of action.[6] The cytotoxicity data for related farnesyl phenols indicates that these compounds can exhibit anti-cancer properties, though further studies are needed to determine the therapeutic window and selectivity for cancer cells over normal cells.[3][4]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The Ganomycin analog is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Ganomycin analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Osteoclastogenesis Inhibition Assay
This assay evaluates the ability of a compound to inhibit the differentiation of precursor cells into mature osteoclasts.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF).
-
Induction of Osteoclastogenesis: Osteoclast differentiation is induced by the addition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs in the presence of M-CSF and RANKL.
-
TRAP Staining: After 4-6 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The inhibitory effect of the compound is determined by comparing the number of osteoclasts in treated wells to that in untreated control wells.[1][2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits osteoclastogenesis by suppressing the RANKL-mediated MAPK and NFATc1 signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ganomycin analogs.
Caption: Workflow for determining the cytotoxic activity (IC50) of Ganomycin analogs using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Ganoderma lucidum attenuates RANKL-mediated osteoclastogenesis by inhibiting MAPKs and NFATc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl phenolic enantiomers as natural MTH1 inhibitors from Ganoderma sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganomycins A and B, new antimicrobial farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ganomycin I: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ganomycin I (CAS 1191255-15-8), a bioactive meroterpenoid and polyphenol compound used in research. The following procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting best practices for handling research chemicals with incomplete hazard profiles.
This compound is a dual inhibitor of α-Glucosidase and HMG-CoA reductase, isolated from fungi of the Ganoderma genus.[1] While comprehensive toxicological and environmental fate data are not fully available, its classification as an acutely toxic substance (Category 4, oral and dermal) necessitates cautious handling and disposal.[2] The procedures outlined below should be followed in strict accordance with institutional and local environmental regulations.
Quantitative Data and Hazard Classification
Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a full quantitative hazard profile for this compound is not available. The following table summarizes the known information. Researchers must treat the substance with care, assuming it may have other unknown hazardous properties.
| Parameter | Data | Source |
| CAS Number | 1191255-15-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₂₁H₂₆O₄ | [3] |
| Molecular Weight | 342.4 g/mol | [3] |
| Acute Toxicity, Oral | Category 4 | [2] |
| Acute Toxicity, Dermal | Category 4 | [2] |
| Environmental Hazards | No data available | [2] |
| Solubility | Soluble in DMSO, Acetone (B3395972), Chloroform, Dichloromethane, Ethyl Acetate | [3] |
Experimental Protocols: Disposal and Decontamination
The following step-by-step protocols are provided for the disposal of this compound waste and the decontamination of labware. These procedures are based on general best practices for handling phenolic and bioactive research compounds of unknown environmental toxicity.
1. Disposal of Unused or Expired this compound (Solid and Solutions)
This protocol outlines the primary method for disposing of pure this compound and concentrated solutions.
-
Objective: To safely package this compound waste for collection by a licensed hazardous waste disposal service.
-
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Sealable, labeled hazardous waste container (polyethylene or glass, compatible with solvents used).
-
Hazardous waste labels as required by your institution.
-
-
Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Solid Waste:
-
Place pure, unused, or expired solid this compound in its original container if possible.
-
If the original container is compromised, transfer the solid to a new, clean, and clearly labeled sealable container.
-
Affix a hazardous waste label to the container, listing "this compound" and its CAS number (1191255-15-8).
-
-
Solution Waste:
-
Collect all solutions containing this compound (e.g., stock solutions in DMSO or other organic solvents) in a designated, sealable hazardous waste container.
-
The container must be compatible with the solvent used.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," its CAS number, the solvent(s) used, and an estimated concentration.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until collection.
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste via standard trash or sewer systems.
-
2. Decontamination of Labware and Management of Trace Contamination
This protocol is for managing items with trace amounts of this compound, such as pipette tips, tubes, and contaminated labware.
-
Objective: To decontaminate reusable labware and properly dispose of single-use items with trace contamination.
-
Materials:
-
PPE as listed above.
-
Sealable container or bag for solid hazardous waste (e.g., puncture-proof sharps container for pipette tips).
-
Appropriate organic solvent (e.g., ethanol (B145695) or acetone) for rinsing.
-
Designated hazardous waste container for solvent rinsate.
-
-
Procedure:
-
Solid Contaminated Waste:
-
Collect all disposable items that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves, contaminated bench paper) in a designated, sealable container or heavy-duty plastic bag.
-
Label the container as "Solid Waste Contaminated with this compound (CAS 1191255-15-8)."
-
Dispose of this container through the hazardous waste stream.
-
-
Reusable Labware (Glassware, etc.):
-
Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). Perform this rinse in a chemical fume hood.
-
Collect the initial solvent rinsate in the designated liquid hazardous waste container for this compound solutions.
-
After the initial solvent rinse, the labware can typically be washed using standard laboratory procedures.
-
-
3. Spill Management Protocol
-
Objective: To safely clean up a small-scale spill of solid this compound.
-
Materials:
-
Full PPE, including double gloves.
-
Absorbent material (e.g., sand, vermiculite, or a commercial spill kit).
-
Scoop or dustpan and brush (dedicated for hazardous waste cleanup).
-
Sealable hazardous waste bag or container.
-
-
Procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If it is a powder, carefully cover the spill with absorbent pads or granules to prevent aerosolization.
-
Cleanup:
-
Gently sweep the absorbed material and any remaining powder into a scoop or dustpan.
-
Place the material into a sealable hazardous waste bag or container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Place the used cloth in the same waste container.
-
-
Label and Dispose: Seal and label the container as "Spill Debris with this compound (CAS 1191255-15-8)" and dispose of it as hazardous waste.
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process for this compound disposal and its known biological targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. This compound | CAS:1191255-15-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. echemi.com [echemi.com]
- 5. rndmate.com [rndmate.com]
- 6. theclinivex.com [theclinivex.com]
- 7. This compound supplier | CAS 1191255-15-8 | AOBIOUS [aobious.com]
Essential Safety and Logistical Information for Handling Ganomycin I
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like Ganomycin I is of paramount importance. This guide provides comprehensive, step-by-step procedural information to ensure laboratory safety and operational integrity when working with this potent dual inhibitor of α-Glucosidase and HMG-CoA reductase.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to personal protective equipment is essential. The following recommendations are based on general best practices for handling powdered bioactive compounds of unknown toxicity.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[1] Consider double-gloving if there is a potential for splashing or extended handling.[3] |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side-shields to protect against splashes and airborne particles.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against incidental contact.[1] For procedures with a higher risk of contamination, a disposable gown made of a resistant material is recommended.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and maintain the integrity of the compound.
-
Preparation and Weighing:
-
Dissolution:
-
Select an appropriate solvent based on the experimental protocol and the compound's solubility profile.
-
Slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.
-
Securely cap the vessel and mix gently using a vortex mixer or by inversion until the compound is fully dissolved.
-
-
Experimental Use:
-
Maintain the use of all prescribed PPE throughout the experimental procedure.
-
Avoid direct contact with skin, eyes, and clothing.
-
In the event of accidental exposure, immediately follow the first aid procedures outlined below.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.[5]
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[5][6]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, weighing paper, and empty containers, must be treated as hazardous waste.[5]
-
Waste Collection:
-
Segregate this compound waste from other laboratory trash.
-
Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
For liquid waste, use a designated container for the specific solvent used. Never mix incompatible waste streams.
-
-
Disposal Procedure:
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
